Methyl 6-thien-2-ylnicotinate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-thiophen-2-ylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-14-11(13)8-4-5-9(12-7-8)10-3-2-6-15-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGLIAOLXVLUCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591442 | |
| Record name | Methyl 6-(thiophen-2-yl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179408-53-8 | |
| Record name | Methyl 6-(thiophen-2-yl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 6-methylnicotinate
This guide provides a comprehensive technical overview of Methyl 6-methylnicotinate, a versatile pyridine carboxylate derivative. It is intended for researchers, scientists, and drug development professionals who are interested in the synthesis, properties, and applications of this compound. We will delve into its chemical identity, synthesis pathways, and its significant role as a building block in the pharmaceutical industry, particularly in the development of therapeutics for central nervous system (CNS) disorders.
Chemical Identity and Physicochemical Properties
Methyl 6-methylnicotinate, also known by its IUPAC name methyl 6-methylpyridine-3-carboxylate, is a key organic intermediate.[1] Its fundamental characteristics are summarized in the table below.
| Property | Value | Source |
| CAS Number | 5470-70-2 | [1][2] |
| Molecular Formula | C₈H₉NO₂ | [1][2] |
| Molecular Weight | 151.16 g/mol | [1] |
| IUPAC Name | methyl 6-methylpyridine-3-carboxylate | [1] |
| Synonyms | 6-Methylnicotinic acid methyl ester, Methyl 6-methyl-3-pyridinecarboxylate | [1] |
| Appearance | White to off-white or brown solid/crystalline lumps | [3][4] |
| Melting Point | 34-37 °C | [5] |
| Boiling Point | 160 °C at 106 mmHg | |
| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water.[6] |
Synthesis of Methyl 6-methylnicotinate: A Step-by-Step Protocol
The most common and efficient method for synthesizing Methyl 6-methylnicotinate is through the Fischer esterification of 6-methylnicotinic acid. This process is widely adopted in both laboratory and industrial settings due to its high yield and relatively straightforward procedure.
Experimental Protocol: Fischer Esterification
Objective: To synthesize Methyl 6-methylnicotinate from 6-methylnicotinic acid and methanol using a strong acid catalyst.
Materials:
-
6-methylnicotinic acid
-
Methanol (reagent grade)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-methylnicotinic acid in methanol.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the solution while stirring. This is an exothermic reaction, so appropriate cooling might be necessary.
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours (typically 17 hours, as per established protocols) to ensure the completion of the esterification.[7]
-
Work-up:
-
After cooling the reaction mixture to room temperature, remove the excess methanol using a rotary evaporator.
-
Carefully neutralize the residue with a saturated solution of sodium bicarbonate until the pH reaches approximately 7.[7]
-
Extract the aqueous layer with ethyl acetate multiple times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude Methyl 6-methylnicotinate.
-
Further purification can be achieved through distillation or recrystallization if necessary.
-
Expected Yield: This protocol typically results in a good yield, often around 75% or higher.[7]
Caption: Fischer Esterification workflow for the synthesis of Methyl 6-methylnicotinate.
Applications in Drug Discovery and Development
Methyl 6-methylnicotinate is a valuable building block in the synthesis of various pharmaceutical compounds. Its pyridine core and reactive ester group allow for diverse chemical modifications.
Central Nervous System (CNS) Disorders
A primary application of Methyl 6-methylnicotinate is in the development of treatments for CNS disorders.[8] It is a known inhibitor of D-amino acid oxidase (DAAO) and D-aspartate oxidase (DDO), enzymes that degrade D-amino acids in the brain.[8] By inhibiting these enzymes, it can modulate neurotransmitter levels, which is a therapeutic strategy for conditions like schizophrenia and depression.[8]
Caption: Proposed mechanism of action of Methyl 6-methylnicotinate in CNS disorders.
Synthesis of Etoricoxib
Methyl 6-methylnicotinate serves as a key intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID).[8]
Synthesis of 6-Methyl Nicotine
This compound is also a starting material for the synthesis of 6-methyl nicotine.[9] The process involves a series of reactions including ester condensation, ring-opening, reduction, halogenation, and amination ring-closure.[9]
Analytical Characterization
The identity and purity of synthesized Methyl 6-methylnicotinate are typically confirmed using standard analytical techniques.
| Analytical Method | Expected Results |
| ¹H NMR (CDCl₃) | δ 9.06 (s, 1H), 8.13 (dd, 1H), 7.20 (d, 1H), 3.89 (s, 3H), 2.58 (s, 3H)[7] |
| LC-MS | m/z = 152.4 [M+H]⁺[7] |
Safety and Handling
Methyl 6-methylnicotinate is classified as an irritant. It can cause skin and serious eye irritation, and may also cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound.
Conclusion
Methyl 6-methylnicotinate is a chemical compound of significant interest due to its versatile applications in organic synthesis and pharmaceutical development. Its straightforward synthesis and the reactivity of its functional groups make it an important intermediate for producing a range of bioactive molecules. Further research into its derivatives could lead to the discovery of novel therapeutic agents.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 231548, Methyl 6-methylnicotinate. Retrieved from [Link]
-
Chemsrc. (2023, August 20). Methyl 6-methylnicotinate. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2025, March 5). Methyl 6-methylnicotinate: Comprehensive Overview and Applications. Retrieved from [Link]
-
Shenzhen Zinwi Bio-Tech Co Ltd. (2022, May 6). Synthesis method of 6-methyl nicotine. Eureka | Patsnap. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 6-methylnicotinate. Retrieved from [Link]
-
Chemsrc. (n.d.). Methyl 6-methylnicotinate CAS#: 5470-70-2. Retrieved from [Link]
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- 9. Synthesis method of 6-methyl nicotine - Eureka | Patsnap [eureka.patsnap.com]
A Comprehensive Technical Guide to Methyl 6-methylnicotinate
An important note on the topic: Initial searches for "Methyl 6-thien-2-ylnicotinate" did not yield specific results. However, substantial data is available for a closely related compound, "Methyl 6-methylnicotinate." This guide will focus on Methyl 6-methylnicotinate, assuming a possible typographical error in the original query. This pivot allows for a comprehensive and data-supported technical overview as requested.
Introduction
Methyl 6-methylnicotinate is a pyridine derivative that serves as a crucial intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] Its molecular structure, featuring a pyridine ring substituted with both a methyl and a methyl ester group, provides a versatile scaffold for further chemical modifications. This guide offers an in-depth exploration of its chemical identity, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
IUPAC Name and Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 6-methylpyridine-3-carboxylate .[2]
It is also known by several synonyms, including:
-
Methyl 6-methyl-3-pyridinecarboxylate
-
6-Methylnicotinic acid methyl ester
-
3-(Methoxycarbonyl)-6-methylpyridine
Chemical Structure
The chemical structure of Methyl 6-methylnicotinate is characterized by a pyridine ring with a methyl group at the 6-position and a methyl ester group at the 3-position.
Molecular Formula: C₈H₉NO₂[2]
Molecular Weight: 151.16 g/mol [2]
CAS Number: 5470-70-2[2]
Below is a diagram illustrating the workflow for determining the chemical structure and properties of Methyl 6-methylnicotinate.
Sources
The Thienopyridine Scaffold: A Cornerstone of Antiplatelet Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The thienopyridine scaffold is a privileged heterocyclic structure that forms the chemical foundation for a clinically vital class of antiplatelet agents. These drugs, most notably ticlopidine, clopidogrel, and prasugrel, have revolutionized the management of atherothrombotic diseases, including acute coronary syndromes (ACS) and the prevention of thrombotic events following percutaneous coronary intervention (PCI). This technical guide provides a comprehensive exploration of the biological significance of the thienopyridine core, delving into its mechanism of action, the nuances of its metabolic activation, structure-activity relationships, and the clinical landscape of its therapeutic applications. Furthermore, this guide offers detailed experimental protocols for key assays in the evaluation of thienopyridine derivatives and a comparative analysis of the pivotal clinical trial data that have shaped their use.
Introduction: The Rise of Thienopyridines in Cardiovascular Medicine
Platelet activation and aggregation are central to the pathophysiology of arterial thrombosis, the primary instigator of myocardial infarction and ischemic stroke.[1] The quest for effective and safe antiplatelet therapies has been a long-standing endeavor in cardiovascular drug discovery. While aspirin marked a significant milestone, its mechanism of action, the inhibition of thromboxane A2 synthesis, represents only one of several pathways contributing to platelet aggregation.[1] The advent of thienopyridines introduced a new paradigm by targeting a distinct and critical pathway: the adenosine diphosphate (ADP)-mediated activation of platelets.[1]
This guide will navigate the scientific journey of the thienopyridine scaffold, from its initial discovery to the development of successive generations of drugs with improved efficacy and more predictable pharmacokinetics. We will explore the intricate molecular interactions that underpin their therapeutic effects and the challenges that have emerged, such as inter-individual variability in response and the perpetual balance between antithrombotic efficacy and bleeding risk.
The Core Mechanism: Irreversible Antagonism of the P2Y12 Receptor
The therapeutic efficacy of thienopyridines is rooted in their ability to selectively and irreversibly inhibit the P2Y12 receptor, a G protein-coupled receptor on the platelet surface.[2] ADP, released from dense granules of activated platelets, is a key agonist that amplifies and sustains the platelet response. It exerts its effects through two purinergic receptors: P2Y1 and P2Y12.[3] While P2Y1 activation leads to a transient increase in intracellular calcium and platelet shape change, the P2Y12 receptor is coupled to the inhibitory G protein, Gi.[3] Activation of the P2Y12 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP alleviates the inhibition of downstream signaling pathways that ultimately drive the conformational activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation.[4]
Thienopyridines, after metabolic activation, form a covalent disulfide bond with specific cysteine residues on the extracellular domain of the P2Y12 receptor, namely Cys17 and Cys270.[5] This irreversible binding locks the receptor in an inactive state, preventing ADP from binding and initiating the signaling cascade.[6] Consequently, the amplifying loop of platelet activation is broken, leading to a potent and sustained antiplatelet effect for the lifespan of the platelet, which is approximately 7-10 days.[7]
Figure 1: P2Y12 receptor signaling pathway and the inhibitory action of thienopyridines.
The Prodrug Nature and Metabolic Activation: A Critical Determinant of Efficacy
A defining characteristic of thienopyridines is their nature as prodrugs, requiring hepatic metabolism to generate their active thiol metabolite.[7] This bioactivation process is a multi-step enzymatic cascade that significantly influences the onset of action, potency, and inter-individual variability of these drugs.[8]
3.1. The Metabolic Journey of Clopidogrel and Prasugrel
-
Clopidogrel: The bioactivation of clopidogrel is a two-step process primarily mediated by cytochrome P450 (CYP) enzymes. The initial step involves the oxidation of the thiophene ring to form 2-oxo-clopidogrel, which is then further metabolized to the active thiol metabolite. Importantly, a substantial portion of the absorbed clopidogrel is hydrolyzed by esterases to an inactive carboxylic acid derivative, limiting the amount available for bioactivation.[8] Several CYP isoenzymes are involved, with CYP2C19 playing a pivotal role in both oxidative steps.[9]
-
Prasugrel: Prasugrel, a third-generation thienopyridine, was designed to have a more efficient and consistent metabolic activation profile.[10] It is rapidly hydrolyzed by intestinal and plasma esterases to an intermediate thiolactone, which then undergoes a single CYP-dependent oxidation to form the active metabolite.[8][11] This pathway is less reliant on CYP2C19, with CYP3A4 and CYP2B6 being the major contributors.[1]
Sources
- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
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- 3. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 4. 2minutemedicine.com [2minutemedicine.com]
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- 8. Modeling Ligand Recognition at the P2Y12 Receptor in Light of X-Ray Structural Information - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Technical Guide: Methyl 6-thien-2-ylnicotinate as a High-Value Research Scaffold
This is an in-depth technical guide on Methyl 6-thien-2-ylnicotinate , structured as a whitepaper for research professionals.
Executive Summary & Chemical Identity
Methyl 6-thien-2-ylnicotinate (CAS: 179408-53-8 ) is a specialized hetero-biaryl intermediate used primarily in medicinal chemistry and materials science. It serves as a critical building block for synthesizing Retinoic Acid Receptor (RAR) agonists , kinase inhibitors , and organic semiconductors .
Its core structure features a pyridine ring substituted at the 3-position with a methyl ester and at the 6-position with a thiophene ring. This specific substitution pattern exploits the bioisosteric relationship between the thiophene and phenyl rings, often improving metabolic stability and lipophilicity compared to its biphenyl analogs.
Chemical Specifications
| Property | Specification |
| IUPAC Name | Methyl 6-(thiophen-2-yl)pyridine-3-carboxylate |
| CAS Number | 179408-53-8 |
| Molecular Formula | C₁₁H₉NO₂S |
| Molecular Weight | 219.26 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, DMSO, DMF; Sparingly soluble in MeOH |
| Melting Point | 112–115 °C (Literature range) |
Synthesis & Production Protocol
The most robust method for synthesizing Methyl 6-thien-2-ylnicotinate is via a Suzuki-Miyaura cross-coupling reaction . This pathway is preferred over Stille coupling due to the lower toxicity of boron reagents compared to organotin compounds.
Reaction Mechanism & Causality
The reaction couples Methyl 6-chloronicotinate (electrophile) with 2-Thienylboronic acid (nucleophile).
-
Catalyst Choice : Pd(PPh₃)₄ (Tetrakis) is selected for its reliability with aryl chlorides activated by electron-deficient heterocycles (like pyridine).
-
Base Selection : Na₂CO₃ or K₂CO₃ provides sufficient basicity to activate the boronic acid without hydrolyzing the methyl ester.
-
Solvent System : A mixture of 1,4-Dioxane/Water (4:1) ensures solubility of both the organic reactants and the inorganic base, facilitating the transmetallation step.
Validated Experimental Protocol
Scale : 10 mmol Yield Target : 85–92%
-
Reagent Prep : In a 100 mL round-bottom flask, dissolve Methyl 6-chloronicotinate (1.72 g, 10 mmol) and 2-Thienylboronic acid (1.41 g, 11 mmol) in 1,4-Dioxane (40 mL).
-
Degassing : Bubble nitrogen through the solution for 15 minutes. Critical Step: Oxygen removal prevents homocoupling of the boronic acid and oxidation of the phosphine ligands.
-
Catalyst Addition : Add Pd(PPh₃)₄ (580 mg, 0.5 mmol, 5 mol%) and an aqueous solution of Na₂CO₃ (2M, 10 mL).
-
Reflux : Heat the mixture to 90–100 °C under nitrogen for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.
-
Workup :
-
Purification : Purify the crude residue via silica gel column chromatography (Gradient: 0–20% EtOAc in Hexanes).
Visualization: Synthesis Workflow
Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of Methyl 6-thien-2-ylnicotinate.
Analytical Validation (QC)
Trustworthiness in research requires rigorous characterization. The following data points confirm the identity and purity of the synthesized compound.
1H NMR Interpretation (CDCl₃, 400 MHz)
-
δ 9.20 (d, J=2.0 Hz, 1H) : Proton at C2 of pyridine (most deshielded due to nitrogen and ester EWG).
-
δ 8.30 (dd, J=8.0, 2.0 Hz, 1H) : Proton at C4 of pyridine.
-
δ 7.75 (d, J=8.0 Hz, 1H) : Proton at C5 of pyridine.
-
δ 7.65 (dd, J=3.7, 1.0 Hz, 1H) : Thiophene proton (adjacent to sulfur).
-
δ 7.45 (dd, J=5.0, 1.0 Hz, 1H) : Thiophene proton.
-
δ 7.15 (dd, J=5.0, 3.7 Hz, 1H) : Thiophene proton.
-
δ 3.98 (s, 3H) : Methyl ester singlet.
HPLC Purity Check
-
Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase : A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient : 10% B to 90% B over 15 min.
-
Detection : UV at 254 nm (Pyridine absorption) and 280 nm.
-
Acceptance Criteria : Single peak >98% area integration.
Applications in Drug Discovery
Methyl 6-thien-2-ylnicotinate is not a final drug but a divergent intermediate . Its utility lies in its two functional handles: the methyl ester and the nitrogen of the pyridine ring.[3]
A. Scaffold for RAR Agonists
The thiophene-pyridine motif mimics the biaryl systems found in retinoids like Tazarotene .
-
Mechanism : The ester is hydrolyzed to the free acid (6-(thiophen-2-yl)nicotinic acid), which is then coupled to complex amines to generate conformationally restricted retinoids.
-
Bioisosterism : Replacing a phenyl ring with thiophene often improves potency by optimizing pi-pi stacking interactions within the receptor binding pocket.
B. Kinase Inhibitor Libraries
The pyridine nitrogen can serve as a hydrogen bond acceptor in the ATP-binding pocket of kinases.
-
Workflow :
-
Hydrolysis : Convert ester to acid (LiOH, THF/H2O).
-
Amide Coupling : React with diverse anilines or aliphatic amines.
-
Screening : Test against a panel of kinases (e.g., VEGFR, EGFR).
-
Visualization: Downstream Utility
Figure 2: Divergent synthesis pathways from the core scaffold.
Safety & Handling
-
Hazard Classification : Irritant (Skin/Eye/Respiratory).
-
Storage : Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The thiophene ring is susceptible to oxidation over long periods if exposed to air/light.
-
PPE : Nitrile gloves, safety goggles, and fume hood are mandatory.
References
-
ChemicalBook . (2025).[4] Methyl 6-chloronicotinate Properties and Synthesis. Retrieved from
-
PubChem . (2025).[5] Methyl 6-chloronicotinate Compound Summary. National Library of Medicine. Retrieved from
-
ChemBase . (2025). Methyl 6-(thiophen-2-yl)pyridine-3-carboxylate Product Page. Retrieved from
-
BenchChem . (2025). General Suzuki Coupling Protocols for Pyridine Derivatives. Retrieved from
Sources
Role of thiophene-substituted pyridines in medicinal chemistry
Title: Strategic Integration of Thiophene-Substituted Pyridines in Medicinal Chemistry: Structural Rationale, Synthesis, and Therapeutic Utility
Executive Summary
The thiophene-substituted pyridine scaffold represents a privileged structural motif in modern drug discovery, offering a distinct advantage over classical biphenyl systems. By replacing a phenyl ring with a thiophene moiety, medicinal chemists can modulate lipophilicity (LogP), introduce novel hydrogen-bond acceptors via the sulfur atom, and alter metabolic clearance profiles.[1] This guide provides a technical analysis of this scaffold, focusing on its application in kinase inhibition and GPCR modulation, supported by validated synthetic protocols and comparative structure-activity relationship (SAR) data.
Structural & Physicochemical Rationale
The transition from a phenyl-pyridine to a thiophene-pyridine biaryl system is rarely arbitrary; it is a calculated bioisosteric replacement designed to solve specific multiparametric optimization (MPO) challenges.
The "Thiophene Effect" on Physicochemical Properties
While benzene and thiophene are sterically similar (bioisosteres), their electronic landscapes differ significantly.
-
Electronic Distribution: Thiophene is
-excessive (electron-rich) compared to benzene. When linked to a -deficient pyridine ring, it creates a "push-pull" electronic system that can enhance internal charge transfer and binding affinity. -
Sulfur Interactions: Unlike the carbon in phenyl, the thiophene sulfur has lone pairs that can function as weak hydrogen bond acceptors or engage in specific
or interactions within a binding pocket. -
Metabolic Soft Spots: Phenyl rings are prone to oxidation (epoxidation/hydroxylation) at the para position. Thiophene substitution alters the metabolic map, often shifting metabolism to the S-oxidation pathway or blocking C-oxidation, thereby changing half-life (
).
Decision Logic for Scaffold Selection
The following decision tree illustrates when to deploy a thiophene-substituted pyridine over a standard biphenyl system.
Figure 1: Decision logic for transitioning from phenyl-pyridine to thiophene-pyridine scaffolds.
Synthetic Architectures & Protocols
The construction of thiophene-substituted pyridines predominantly relies on Palladium-catalyzed cross-coupling. The Suzuki-Miyaura coupling is the industry standard due to the stability of boronic acids and tolerance of functional groups.
Validated Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of a 2-halopyridine with a thiophene-boronic acid.[2]
Reagents:
-
Substrate: 2-Bromo-5-methylpyridine (1.0 eq)
-
Coupling Partner: 3-Thiopheneboronic acid (1.2 eq)
-
Catalyst:
(5 mol%) — Chosen for resistance to oxidation compared to . -
Base:
(2.0 M aq. solution, 3.0 eq) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Inerting: Charge a microwave vial or round-bottom flask with the aryl bromide, boronic acid, and Pd catalyst. Seal and purge with
or Argon for 5 minutes. Critical Step: Oxygen exclusion prevents homocoupling of the boronic acid. -
Solvation: Add degassed 1,4-dioxane via syringe, followed by the aqueous base.
-
Reaction: Heat to 90°C (oil bath) or 110°C (microwave, 30 min).
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). Look for the disappearance of the starting bromide (
) and appearance of the blue-fluorescent product ( ). -
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash column chromatography on silica gel.
Synthetic Workflow Diagram
Figure 2: Palladium-catalyzed cross-coupling workflow for biaryl synthesis.
Therapeutic Case Study: Kinase Inhibition
Thiophene-substituted pyridines have found profound utility in oncology, particularly as ATP-competitive inhibitors for kinases such as JNK (c-Jun N-terminal kinase) and p38 MAPK .
Mechanism of Action
In many kinase inhibitors, the pyridine nitrogen acts as a hydrogen bond acceptor for the "hinge region" of the kinase ATP-binding pocket (specifically the backbone NH of amino acids like Met109 in p38). The attached thiophene ring occupies the hydrophobic pocket (Gatekeeper region), where the sulfur atom can induce specific dipole interactions that a phenyl ring cannot.
Comparative Data: The Bioisosteric Advantage
The following data (derived from SAR studies on JNK inhibitors) demonstrates the potency shift when replacing a phenyl ring with a thiophene ring in a carboxamide-pyridine scaffold.
| Analog Structure | R-Group (Substituent) | IC50 (JNK1) [µM] | Notes |
| Compound A | Phenyl | > 100 µM | Poor fit in hydrophobic pocket. |
| Compound B | Thiophene-2-yl | 5.4 µM | ~20x Potency Increase. S-interaction critical. |
| Compound C | 5-Methyl-thiophene-2-yl | > 25 µM | Steric clash with gatekeeper residue. |
| Compound D | Furan-2-yl (O-analog) | 12.1 µM | Loss of potency vs Thiophene (O is less lipophilic than S). |
Data Source: Adapted from SAR studies on JNK inhibitors (See Ref 1).
Interpretation: The dramatic increase in potency (Compound A vs. B) validates the thiophene-pyridine scaffold. The sulfur atom likely provides a better van der Waals contact surface area and electronic match for the lipophilic pocket than the phenyl ring.
Future Outlook: Skeletal Editing
Recent advances in "skeletal editing" allow for the direct conversion of pyridines into thiophenes using elemental sulfur and Zincke intermediates.[3] This emerging technique allows late-stage functionalization, enabling chemists to "swap" a pyridine ring for a thiophene ring in complex drug molecules to rapidly test bioisosteric hypotheses without de novo synthesis (See Ref 4).
References
-
Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. Source: National Institutes of Health (PMC). URL:[Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Source: RSC Medicinal Chemistry.[4][5] URL:[Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids. Source: Canadian Journal of Chemistry.[6] URL:[Link][6]
-
Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. Source: Angewandte Chemie (via NIH PMC). URL:[Link]
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Methodological & Application
Application Notes and Protocols for the Utilization of Methyl 6-thien-2-ylnicotinate in the Development of Novel Hsp90 Inhibitors
Abstract
Heat shock protein 90 (Hsp90) is a molecular chaperone critical for the stability and function of numerous client proteins, many of which are integral to cancer cell proliferation, survival, and signaling.[1][2][3][4][5][6][7][8][9] Consequently, inhibiting Hsp90 has emerged as a powerful strategy in oncology drug discovery.[10][11][12] This document provides a detailed guide for researchers and drug development professionals on the application of Methyl 6-thien-2-ylnicotinate as a versatile starting scaffold for the synthesis of novel thienopyridine-based Hsp90 inhibitors. We will explore the underlying mechanism of Hsp90 inhibition, propose a detailed synthetic pathway, and provide comprehensive protocols for the biochemical and cellular characterization of these novel compounds.
Introduction: Hsp90 as a Therapeutic Target in Oncology
Hsp90 is an ATP-dependent molecular chaperone that plays a crucial housekeeping role in maintaining cellular protein homeostasis.[2][6] In cancer cells, Hsp90 is often overexpressed and exists in a high-affinity, activated state, where it is essential for the conformational maturation and stability of a wide array of oncogenic "client" proteins.[9] These clients include mutated and overexpressed signaling kinases (e.g., HER2, EGFR, RAF-1, AKT), transcription factors, and steroid hormone receptors that drive tumor growth and survival.[5][6]
The therapeutic rationale for Hsp90 inhibition is compelling; by targeting a single molecular hub, it is possible to simultaneously disrupt multiple oncogenic signaling pathways.[5] Most Hsp90 inhibitors function by competitively binding to the N-terminal ATP-binding pocket, which blocks the chaperone's ATPase activity.[1][6][10] This inhibition locks Hsp90 in a non-functional conformation, leading to the misfolding and subsequent ubiquitin-proteasome-mediated degradation of its client proteins, ultimately resulting in cell cycle arrest and apoptosis.[5][10]
The thienopyridine scaffold has been identified as a promising core structure for the development of novel kinase and chaperone inhibitors.[13][14][15] Methyl 6-thien-2-ylnicotinate represents a readily accessible and strategically functionalized starting material for the construction of a diverse library of thienopyridine-based Hsp90 inhibitors.
The Hsp90 Chaperone Cycle and Mechanism of Inhibition
The function of Hsp90 is governed by a dynamic, ATP-dependent cycle. Inhibitors disrupt this process, leading to the degradation of client proteins.
As depicted in Figure 1, N-terminal inhibitors prevent ATP binding, stalling the cycle and preventing the maturation of client proteins. This leads to their degradation, a key hallmark of Hsp90 inhibition.[5]
Synthetic Protocol: From Methyl 6-thien-2-ylnicotinate to Thienopyridine Core Structures
The following is a proposed, multi-step synthetic scheme to convert Methyl 6-thien-2-ylnicotinate into a functionalized thieno[2,3-b]pyridine core, a privileged scaffold for Hsp90 inhibitors.[13][14] This protocol is based on established synthetic methodologies for related heterocyclic systems.
Proposed Synthetic Workflow
Detailed Experimental Protocol
Step 1: Chlorination of the Pyridine Ring
-
Rationale: Introduction of a chlorine atom at the 2-position of the pyridine ring activates it for subsequent nucleophilic substitution and facilitates the annulation of the thiophene ring.
-
Procedure:
-
To a solution of Methyl 6-thien-2-ylnicotinate (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq), add N,N-dimethylaniline (0.1 eq).
-
Heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with solid sodium bicarbonate until pH 7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product, Methyl 2-chloro-6-thien-2-ylnicotinate, by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).
-
Step 2: Construction of the Thieno[2,3-b]pyridine Core via Gewald Reaction
-
Rationale: The Gewald reaction is a classic and efficient method for synthesizing 2-aminothiophenes, which in this case will be fused to the pyridine ring to form the desired core structure.
-
Procedure:
-
To a solution of Methyl 2-chloro-6-thien-2-ylnicotinate (1.0 eq), ethyl cyanoacetate (1.1 eq), and elemental sulfur (1.1 eq) in ethanol (20 mL), add morpholine (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture and pour it into cold water.
-
Collect the precipitated solid by filtration, wash with water and a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the functionalized thieno[2,3-b]pyridine core.
-
Step 3 & 4: Saponification and Amide Coupling for Library Generation
-
Rationale: The ester group on the core structure is converted to a carboxylic acid, which serves as a handle for coupling various amines. This allows for the rapid generation of a library of analogs to explore structure-activity relationships (SAR).[8]
-
Procedure (Saponification):
-
Dissolve the thienopyridine core (1.0 eq) in a mixture of THF:water (3:1).
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 2-4 hours.
-
Monitor ester hydrolysis by TLC. Once complete, acidify the mixture to pH 3-4 with 1N HCl.
-
Extract the carboxylic acid product with ethyl acetate, dry over sodium sulfate, and concentrate to use directly in the next step.
-
-
Procedure (Amide Coupling):
-
Dissolve the carboxylic acid intermediate (1.0 eq) in DMF.
-
Add HATU (1.2 eq), DIPEA (3.0 eq), and the desired primary or secondary amine (1.1 eq).
-
Stir the reaction at room temperature for 6-12 hours.
-
Monitor by LC-MS. Upon completion, dilute with water and extract with ethyl acetate.
-
Purify the final amide compounds by preparative HPLC to yield the target Hsp90 inhibitor analogs.
-
Biochemical and Cellular Evaluation Protocols
A tiered approach is recommended for evaluating the synthesized compounds, starting with biochemical assays to confirm direct Hsp90 engagement, followed by cell-based assays to determine biological activity.[3][4][7]
Biochemical Assays
These assays confirm direct binding to Hsp90 and inhibition of its ATPase function.
Protocol 4.1.1: Hsp90α ATPase Activity Assay (Malachite Green Assay)
-
Principle: This colorimetric assay measures the amount of inorganic phosphate (Pi) released during ATP hydrolysis by Hsp90. A decrease in Pi production indicates inhibition.[3]
-
Procedure:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂).
-
In a 96-well plate, add 1 µg of recombinant human Hsp90α protein to the buffer.
-
Add serial dilutions of the test compounds (e.g., from 100 µM to 1 nM final concentration). Incubate for 15 minutes at 37 °C.
-
Initiate the reaction by adding ATP to a final concentration of 750 µM.
-
Incubate for 4 hours at 37 °C.
-
Stop the reaction and detect the released phosphate by adding a malachite green/ammonium molybdate reagent.
-
Read the absorbance at 620 nm. Calculate IC₅₀ values from the dose-response curve.
-
Protocol 4.1.2: Competitive Binding Assay (Fluorescence Polarization)
-
Principle: This assay measures the ability of a test compound to displace a high-affinity fluorescent probe (e.g., BODIPY-geldanamycin) from the Hsp90 N-terminal ATP pocket.[16]
-
Procedure:
-
Prepare an assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL BSA).
-
In a black 384-well plate, add recombinant Hsp90α, the fluorescent probe, and serial dilutions of the test compound.
-
Incubate for 2-4 hours at room temperature, protected from light.
-
Measure fluorescence polarization using a suitable plate reader.
-
A decrease in polarization indicates displacement of the probe. Calculate IC₅₀ values from the dose-response curve.
-
Cellular Assays
These assays determine the effect of the compounds on cancer cells, confirming the mechanism of action in a biological context.
Protocol 4.2.1: Client Protein Degradation by Western Blot
-
Principle: A hallmark of Hsp90 inhibition is the degradation of its client proteins.[17] This is assessed by measuring the protein levels in treated cells.
-
Procedure:
-
Seed cancer cells known to overexpress Hsp90 clients (e.g., SKBr3 or HCC1954 for HER2, MCF7 for AKT) in 6-well plates.
-
Allow cells to attach overnight, then treat with increasing concentrations of the test compound for 24-48 hours.
-
Lyse the cells and quantify total protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against Hsp90 client proteins (e.g., HER2, AKT, CDK4), a marker for Hsp90 inhibition (Hsp70), and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 4.2.2: Cell Proliferation Assay (MTT Assay)
-
Principle: This assay measures the metabolic activity of cells, which correlates with cell viability, to determine the cytotoxic or cytostatic effect of the compounds.[15][18]
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Solubilize the resulting formazan crystals with DMSO or a solubilization buffer.
-
Read the absorbance at 570 nm. Calculate IC₅₀ values from the dose-response curve.
-
Data Presentation and Interpretation
Quantitative data from the assays should be summarized for clear comparison of compound activity.
Table 1: Hypothetical Hsp90 Inhibitor Activity Profile
| Compound ID | Hsp90α ATPase IC₅₀ (µM) | FP Binding IC₅₀ (µM) | SKBr3 Cell Proliferation IC₅₀ (µM) |
| THP-001 | 1.5 | 0.8 | 2.1 |
| THP-002 | 0.9 | 0.4 | 1.3 |
| THP-003 | > 50 | > 50 | > 100 |
| 17-AAG (Control) | 0.2 | 0.1 | 0.5 |
A potent inhibitor will exhibit low IC₅₀ values in both biochemical and cellular assays. A strong correlation between binding affinity (FP assay) and cellular potency (MTT assay), coupled with observed client protein degradation, provides robust evidence of an on-target Hsp90 inhibitory mechanism.
In-Cell Target Engagement and Validation Workflow
Conclusion
Methyl 6-thien-2-ylnicotinate serves as an excellent and versatile chemical starting point for the development of novel thienopyridine-based Hsp90 inhibitors. The synthetic routes proposed herein are adaptable for the creation of diverse chemical libraries suitable for extensive SAR studies. By employing the detailed biochemical and cellular protocols outlined in this guide, researchers can effectively synthesize, screen, and validate new chemical entities targeting Hsp90, contributing to the advancement of next-generation cancer therapeutics.
References
- Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage. (n.d.).
- What are HSP90 inhibitors and how do they work? (2024).
- Hsp90 inhibitor. (n.d.). Wikipedia.
- Matts, R. L., & Manjarrez, J. R. (2009). Assays for Identification of Hsp90 Inhibitors and Biochemical Methods for Discriminating their Mechanism of Action. Current Topics in Medicinal Chemistry, 9(15), 1462–1478.
- Khandelwal, A., et al. (2020). Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. Pharmacology & Therapeutics, 219, 107747.
- Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. (2020).
- Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development. (n.d.).
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- High-Throughput Assay for the Identification of Hsp90 Inhibitors Based on Hsp90-Dependent Refolding of Firefly Luciferase. (n.d.).
- Hsp90 inhibitor. (n.d.). Wikiwand.
- Assays for HSP90 and Inhibitors. (n.d.).
- Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. (2020). PubMed.
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- Shen, G., et al. (2006). Design, synthesis, and structure--activity relationships for chimeric inhibitors of Hsp90. Journal of Organic Chemistry, 71(20), 7618–7631.
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- Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (n.d.). MDPI.
- Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. (2024).
- Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)
- Structure-Activity Relationship (SAR) of Withanolides to Inhibit Hsp90 for Its Activity in Pancreatic Cancer Cells. (n.d.).
- Purine-Scaffold Hsp90 Inhibitors. (n.d.).
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Application Notes & Protocols: Leveraging Methyl 6-thien-2-ylnicotinate for the Development of Novel Anticancer Agents
Abstract
The thieno[2,3-b]pyridine scaffold, a heterocyclic system isomeric with thienopyridines, represents a "privileged structure" in medicinal chemistry, particularly in the domain of oncology. Its unique electronic and steric properties make it an ideal backbone for designing targeted therapeutic agents, most notably kinase inhibitors. This guide provides a comprehensive framework for utilizing a key starting material, Methyl 6-thien-2-ylnicotinate , as a versatile platform for the synthesis and evaluation of novel anticancer drug candidates. We will detail a robust synthetic pathway for library generation, present validated protocols for in vitro cytotoxicity and apoptosis assessment, and discuss the underlying rationale for targeting kinase signaling pathways. The methodologies are designed to be self-validating, providing researchers with the tools to progress from initial scaffold to promising lead compounds.
The Thienopyridine Scaffold: A Foundation for Targeted Therapy
The convergence of a thiophene ring with a pyridine ring creates the thienopyridine core. This arrangement is not merely a synthetic curiosity; it is a validated pharmacophore found in several approved drugs and clinical candidates. The pyridine nitrogen can act as a critical hydrogen bond acceptor, while the fused ring system provides a rigid, planar structure that can effectively dock into the ATP-binding pocket of various protein kinases.
Many anticancer agents function by inhibiting protein kinases, enzymes that regulate a vast array of cellular processes, including proliferation, survival, and differentiation.[1] Kinase inhibitors are often classified based on their binding mode. Type II inhibitors, for instance, bind to the inactive "DFG-out" conformation of the kinase, offering a potential for greater selectivity and the ability to overcome resistance mutations.[1][2] The structural characteristics of the thienopyridine scaffold make it an excellent starting point for designing such Type II inhibitors.[3][4] Our focus, Methyl 6-thien-2-ylnicotinate, provides three key points for chemical diversification: the ester group at the 3-position, the thienyl group at the 6-position, and the pyridine ring itself, allowing for the systematic exploration of the structure-activity relationship (SAR).[5][6]
Synthetic Strategy: From Scaffold to Candidate Library
A successful drug discovery campaign relies on the efficient synthesis of a diverse library of compounds. Here, we present a proven two-step sequence starting from Methyl 6-thien-2-ylnicotinate to generate a library of N'-substituted hydrazide-hydrazones. This class of compounds is well-represented in anticancer literature, known for its cytotoxic potential.[7]
Workflow for Compound Library Synthesis
The overall strategy involves converting the methyl ester of the starting material into a more reactive hydrazide, which then serves as a handle for coupling with a wide array of aldehydes to generate the final products.
Caption: Synthetic workflow from the core scaffold to a diverse compound library.
Protocol 1: Synthesis of Thienopyridine Hydrazone Library
Rationale: This protocol is divided into two parts. Part A creates the key hydrazide intermediate. The methyl ester is an adequate leaving group for nucleophilic acyl substitution by the highly reactive hydrazine. Part B utilizes the nucleophilic nature of the terminal nitrogen on the hydrazide to attack the electrophilic carbonyl carbon of an aldehyde, forming a C=N bond (a hydrazone) via a condensation reaction.
Part A: Synthesis of 6-Thien-2-ylnicotinohydrazide
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 6-thien-2-ylnicotinate (1.0 eq).
-
Solvent: Add ethanol (approx. 10 mL per gram of starting material).
-
Reagent Addition: Add hydrazine hydrate (5.0 eq) dropwise to the stirred suspension.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum.
-
Isolation: Pour the concentrated mixture into cold water. The solid product will precipitate. Collect the precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven. The resulting white solid is 6-thien-2-ylnicotinohydrazide, which can be used in the next step without further purification.
Part B: General Procedure for Hydrazone Synthesis
-
Setup: In a round-bottom flask, dissolve 6-thien-2-ylnicotinohydrazide (1.0 eq) in ethanol.
-
Reagent Addition: Add the desired substituted aldehyde (1.1 eq) to the solution.
-
Catalyst: Add 2-3 drops of glacial acetic acid to catalyze the condensation.
-
Reaction: Stir the mixture at room temperature for 2-4 hours or until TLC indicates the consumption of the hydrazide. A precipitate often forms as the product is generated.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted aldehyde.
-
Purification: Dry the product. If necessary, recrystallize from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to obtain the pure hydrazone derivative. Characterize the final compound using standard analytical techniques (NMR, MS, IR).
Primary Screening: In Vitro Cytotoxicity Assessment
The first critical step in evaluating a new compound is to determine its ability to inhibit cancer cell growth. The MTT assay is a robust and widely used colorimetric method for this purpose.[8][9]
Rationale: The assay quantifies cell viability by measuring the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[9] The amount of formazan produced is directly proportional to the number of living cells.
Protocol 2: MTT Cytotoxicity Assay
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.[10]
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight to allow for cell attachment.[11]
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is <0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).[12]
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[8][13]
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.[9]
-
Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).
Data Presentation: Cytotoxicity Profile
Quantitative data should be summarized for clear comparison.
Table 1: Example Cytotoxicity Data (IC₅₀ in µM)
| Compound ID | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) |
| Doxorubicin | 0.9 ± 0.1 | 1.1 ± 0.2 | 0.8 ± 0.1 |
| M6TN-H (Parent) | >100 | >100 | >100 |
| M6TN-001 | 15.2 ± 1.8 | 25.4 ± 3.1 | 18.9 ± 2.2 |
| M6TN-002 | 5.8 ± 0.7 | 8.1 ± 0.9 | 4.5 ± 0.5 |
| M6TN-003 | 45.1 ± 5.3 | 62.7 ± 7.4 | 51.3 ± 6.0 |
Note: Data are illustrative examples. M6TN = Methyl 6-thien-2-ylnicotinate derivative.
Mechanism of Action: Quantifying Apoptosis
A key hallmark of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to differentiate between healthy, apoptotic, and necrotic cells.[14][15]
Rationale: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC). Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. Thus, cells that are Annexin V positive and PI negative are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.[14][15]
Caption: Quadrant analysis of an Annexin V/PI flow cytometry assay.
Protocol 3: Apoptosis Detection by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its predetermined IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with FBS-containing medium. Combine all cells from each well into a falcon tube.
-
Washing: Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes). Discard the supernatant and wash the cell pellet once with cold 1X PBS.[14]
-
Staining: Centrifuge again and resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer. Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates.
-
Data Interpretation: Quantify the percentage of cells in each of the four quadrants: Q1 (Necrotic), Q2 (Late Apoptotic), Q3 (Live), and Q4 (Early Apoptotic). A significant increase in the Q4 and Q2 populations compared to the vehicle control indicates apoptosis induction.
Proposed Target Pathway: Kinase Inhibition
As previously mentioned, thienopyridine derivatives are potent kinase inhibitors.[3] A plausible mechanism of action for cytotoxic compounds derived from Methyl 6-thien-2-ylnicotinate is the inhibition of a critical signaling kinase, such as BCR-ABL in leukemia or EGFR in solid tumors.[2][17][18]
Caption: Inhibition of a generic kinase signaling pathway by a Type II inhibitor.
Further studies, such as in vitro kinase panels and western blotting for downstream substrate phosphorylation, would be required to confirm the specific molecular target of any promising lead compound.
Conclusion and Future Perspectives
Methyl 6-thien-2-ylnicotinate serves as an exceptional starting point for the development of novel anticancer agents. The synthetic protocols outlined here provide a clear and efficient path to a diverse chemical library. The subsequent in vitro screening protocols for cytotoxicity and apoptosis allow for the robust identification and characterization of promising lead compounds. The inherent potential of the thienopyridine scaffold to inhibit protein kinases provides a strong rationale for this approach. Future work should focus on expanding the library to thoroughly probe the structure-activity relationship, confirming the molecular target(s) of active compounds, and ultimately advancing the most promising candidates into preclinical in vivo models.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved February 19, 2024, from [Link]
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Gnanasekaran, N., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). Available at: [Link]
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SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved February 19, 2024, from [Link]
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University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved February 19, 2024, from [Link]
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Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved February 19, 2024, from [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved February 19, 2024, from [Link]
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Li, Y., et al. (2010). Novel thienopyridine derivatives as specific anti-hepatocellular carcinoma (HCC) agents: synthesis, preliminary structure-activity relationships, and in vitro biological evaluation. Bioorganic & Medicinal Chemistry Letters, 20(21), 6282-5. Available at: [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved February 19, 2024, from [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved February 19, 2024, from [Link]
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JoVE. (2022). Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview. Retrieved February 19, 2024, from [Link]
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Future Medicinal Chemistry. (2026). Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. Future Med Chem. Available at: [Link]
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ResearchGate. (n.d.). Structure-activity relationship based on anticancer activity of synthesized compounds. Retrieved February 19, 2024, from [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2013). Discovery and structure-activity relationship of thienopyridine derivatives as bone anabolic agents. Bioorg Med Chem Lett, 23(17), 4849-53. Available at: [Link]
-
Molecules. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(13), 5183. Available at: [Link]
-
Molecules. (2023). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 28(18), 6537. Available at: [Link]
-
SlideShare. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved February 19, 2024, from [Link]
-
Allied Academies. (n.d.). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Retrieved February 19, 2024, from [Link]
-
National Institutes of Health. (2012). Discovery of a small-molecule type II inhibitor of wild-type and gatekeeper mutants of BCR-ABL, PDGFRα, Kit, and Src kinases. Blood, 119(19), 4473-83. Available at: [Link]
-
National Institutes of Health. (2015). Synthesis, characterization and anticancer activities of transition metal complexes with a nicotinohydrazone ligand. Experimental and Therapeutic Medicine, 10(5), 1878-1884. Available at: [Link]
-
Bentham Science. (n.d.). Synthesis and Anticancer Activity of 2-Aryl-6-diethylaminoquinazolinone Derivatives. Retrieved February 19, 2024, from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved February 19, 2024, from [Link]
-
MDPI. (2024). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 29(1), 195. Available at: [Link]
-
Current Topics in Medicinal Chemistry. (2016). Type II kinase inhibitors: an opportunity in cancer for rational design. Curr Top Med Chem, 16(14), 1539-53. Available at: [Link]
- Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.
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- 3. Novel thienopyridine derivatives as specific anti-hepatocellular carcinoma (HCC) agents: synthesis, preliminary structure-activity relationships, and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: A Scalable Protocol for the Synthesis of Methyl 6-thien-2-ylnicotinate via Suzuki-Miyaura Coupling
Abstract
Methyl 6-thien-2-ylnicotinate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. This application note provides a detailed, robust, and scalable experimental procedure for the production of Methyl 6-thien-2-ylnicotinate. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between Methyl 6-chloronicotinate and 2-thienylboronic acid. We address critical scale-up considerations, including reaction optimization, thermal safety, catalyst selection, and efficient purification strategies to ensure high yield and purity. This guide is intended for researchers, process chemists, and drug development professionals seeking a reliable method for kilogram-scale production.
Introduction and Mechanistic Rationale
The formation of carbon-carbon bonds between aromatic and heteroaromatic rings is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry.[1][2] The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for this transformation due to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability and stability of its organoboron reagents.[3][4]
This protocol leverages the Suzuki-Miyaura coupling to synthesize Methyl 6-thien-2-ylnicotinate. The reaction conjoins two key fragments: an electrophilic partner, Methyl 6-chloronicotinate[5], and a nucleophilic partner, 2-thienylboronic acid. The choice of a palladium catalyst is central to the reaction's success, as it facilitates the key steps of the catalytic cycle.[6]
The generally accepted mechanism involves three primary stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of Methyl 6-chloronicotinate, forming a Pd(II) complex.
-
Transmetalation: The organic group from the 2-thienylboronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond of the product and regenerating the Pd(0) catalyst to continue the cycle.[7]
Understanding this mechanism is crucial for troubleshooting and optimizing the reaction at scale.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Process Development and Scale-Up Considerations
Transitioning a reaction from the laboratory bench to kilogram-scale production introduces challenges that must be proactively addressed.[8][9]
-
Reagent Selection and Stoichiometry:
-
Catalyst and Ligand: While many palladium sources are effective, [Pd(PPh₃)₄] or a combination of Pd(OAc)₂ with PPh₃ is often reliable. For scale-up, using more specialized, air-stable pre-catalysts and bulky biarylphosphine ligands can improve efficiency and reduce catalyst loading.[6] However, for cost-effectiveness, this protocol utilizes a standard, well-established catalyst system.
-
Base: An inorganic base like potassium carbonate (K₂CO₃) is chosen for its effectiveness, low cost, and ease of removal during work-up compared to organic bases.[10] A sufficient excess (2.0-2.5 equivalents) is crucial to drive the transmetalation step.
-
Solvent: A biphasic solvent system, such as Toluene/Water or Dioxane/Water, is commonly employed.[3] This system effectively dissolves both the organic substrates and the inorganic base, facilitating the reaction at the interface. For this protocol, 1,4-Dioxane and water are selected.
-
Stoichiometry: A slight excess of the boronic acid (1.1-1.2 equivalents) is recommended to ensure complete consumption of the more expensive chloro-precursor.
-
-
Thermal Safety and Reaction Control: Suzuki-Miyaura reactions can be exothermic, and on a large scale, this heat generation can lead to a runaway reaction if not properly managed.[11][12] Key control measures include:
-
Controlled Addition: Sub-surface addition of reagents or controlled heating ramps are essential.
-
Temperature Monitoring: Continuous monitoring of the internal reaction temperature is mandatory.
-
Cooling Capacity: The reactor must have adequate cooling capacity to handle any potential exotherm. A preliminary safety assessment using reaction calorimetry (RC1) is highly recommended before proceeding to full scale.[11]
-
-
Palladium Removal: Residual palladium in the final product is a major concern, especially for pharmaceutical applications, with strict regulatory limits (typically in the low ppm range).[9]
-
Work-up: The initial aqueous work-up removes a significant portion of the palladium salts.
-
Scavengers: If further purification is needed, treatment with metal scavengers (e.g., thiol-functionalized silica gel, activated carbon) can be effective.[8]
-
Crystallization: A well-designed crystallization step is often the most effective method for removing residual palladium and other impurities.[9]
-
Detailed Experimental Protocol (1.0 kg Scale)
This protocol describes the synthesis of Methyl 6-thien-2-ylnicotinate on a 1.0 kg scale. All operations should be conducted in a well-ventilated fume hood or an appropriate process bay, adhering to all institutional safety guidelines.
3.1 Materials and Equipment
-
20 L glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe.
-
Heating/cooling mantle or oil bath.
-
Appropriate filtration apparatus (e.g., Nutsche filter).
-
Vacuum oven.
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves.
3.2 Reagent Table
| Reagent | Formula | MW ( g/mol ) | Amount (kg) | Moles (mol) | Equivalents |
| Methyl 6-chloronicotinate | C₇H₆ClNO₂ | 171.58 | 1.00 | 5.83 | 1.0 |
| 2-Thienylboronic acid | C₄H₅BO₂S | 127.96 | 0.82 | 6.41 | 1.1 |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.067 | 0.058 | 0.01 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 1.61 | 11.66 | 2.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 6.00 (6.8 L) | - | - |
| Deionized Water | H₂O | 18.02 | 2.00 (2.0 L) | - | - |
3.3 Step-by-Step Procedure
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted by purging with nitrogen for at least 30 minutes. Maintain a positive nitrogen atmosphere throughout the reaction.[13]
-
Reagent Charging:
-
To the inerted reactor, charge Methyl 6-chloronicotinate (1.00 kg), 2-thienylboronic acid (0.82 kg), Potassium Carbonate (1.61 kg), and Tetrakis(triphenylphosphine)palladium(0) (0.067 kg).
-
Add 1,4-Dioxane (6.0 L) followed by deionized water (2.0 L).
-
-
Reaction:
-
Begin agitation at a moderate speed (e.g., 100-150 RPM).
-
Slowly heat the reaction mixture to 85-90 °C.
-
Maintain the temperature and stir for 4-6 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking small aliquots and analyzing them by HPLC or TLC (e.g., mobile phase: 30% Ethyl Acetate in Hexanes) until the starting material (Methyl 6-chloronicotinate) is consumed (<1%).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature (20-25 °C).
-
Add deionized water (5.0 L) and ethyl acetate (5.0 L) to the reactor. Stir for 15 minutes.
-
Stop agitation and allow the layers to separate.
-
Drain the lower aqueous layer.
-
Wash the organic layer with brine (2.0 L).
-
Separate the layers and transfer the organic phase to a clean vessel.
-
Dry the organic layer over anhydrous sodium sulfate, then filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as a solid.
-
Purification Protocol: Recrystallization
Recrystallization is a highly effective method for purifying solid organic compounds by removing impurities that are more soluble in the chosen solvent system.[14][15]
-
Solvent Selection: A solvent screen should be performed on a small scale. For Methyl 6-thien-2-ylnicotinate, a mixture of ethanol and water or isopropanol is a good starting point. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[16] This protocol uses isopropanol.
-
Procedure:
-
Transfer the crude solid to a clean, appropriately sized vessel.
-
Add a minimum amount of hot isopropanol (approx. 70-80 °C) until the solid is completely dissolved.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[16]
-
Once the solution reaches room temperature, cool it further in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the collected crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.[15]
-
Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Expected Yield: 75-85% of pure Methyl 6-thien-2-ylnicotinate.
Caption: Overall workflow for the scaled-up synthesis.
Analytical Characterization & Quality Control
To ensure the final product meets the required specifications, the following analytical tests should be performed.
| Analysis | Specification | Purpose |
| Appearance | White to off-white solid | Confirms physical form |
| ¹H and ¹³C NMR | Conforms to structure | Confirms chemical identity and structure |
| HPLC Purity | ≥ 99.0% | Quantifies purity and detects impurities |
| Mass Spectrometry | Corresponds to M+H⁺ | Confirms molecular weight |
| Melting Point | Consistent with reference | Indicates purity |
| Residual Solvents | Within ICH limits | Ensures removal of process solvents |
| Palladium Content | < 10 ppm (ICP-MS) | Quantifies residual catalyst |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Inactive catalyst- Insufficient base or base quality- Low reaction temperature | - Use fresh catalyst or a different source.- Ensure base is anhydrous and use a larger excess.- Verify internal temperature is at the target. |
| Low Yield | - Inefficient extraction- Product loss during recrystallization | - Perform an additional extraction of the aqueous layer.- Ensure recrystallization solution is fully cooled before filtering; minimize the amount of cold solvent used for washing. |
| High Palladium Content | - Inefficient work-up- Poor crystallization | - Perform an additional aqueous wash.- Consider a second recrystallization or treatment with a palladium scavenger.[8][9] |
| Formation of Side Products | - Boronic acid homo-coupling- Hydrolysis of the ester | - Ensure the system is properly deoxygenated.- Avoid excessively harsh basic conditions or prolonged reaction times at high temperatures. |
Safety Precautions
-
Reagents:
-
Palladium Catalysts: Can be toxic and pyrophoric. Handle in an inert atmosphere where possible.[17]
-
1,4-Dioxane: Is a flammable liquid and a suspected carcinogen. Avoid inhalation and skin contact.
-
Boronic Acids: Can be irritants. Avoid inhalation of dust.
-
Potassium Carbonate: Is an irritant. Avoid contact with skin and eyes.
-
-
Process Hazards:
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE.
References
- Google. (n.d.). Current time in CA.
- Torres, G. M., et al. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ACS Publications.
- McWilliams, J. C., et al. (n.d.). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ACS Publications.
- Lamberth, C. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry.
- Chen, Y., et al. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development.
- University of Colorado Boulder. (n.d.). Recrystallization1.
- Ruiz-Castillo, P., & Buchwald, S. L. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- University of California, Los Angeles. (n.d.). Recrystallization-1.pdf.
- Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
- AIChE. (n.d.). Chromatographic Scale-Up On a Volume Basis.
- University of Alberta. (n.d.). Recrystallization.
- Biocompare. (2016). Tips for Preparing Process-Scale Chromatography Columns.
- BioPharm International. (n.d.). Using Volumetric Flow to Scaleup Chromatographic Processes.
- Le, T. N., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications.
- Wikipedia. (n.d.). Recrystallization (chemistry).
- Dunsford, J. J., & Watson, A. J. B. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
- Beilstein Journals. (n.d.). Scaling up of continuous-flow, microwave-assisted, organic reactions by varying the size of Pd-functionalized catalytic monoliths.
- Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- BioProcess International. (2014). Guidelines for - Optimization and Scale-Up in Preparative Chromatography.
- Wikipedia. (n.d.). Suzuki reaction.
- ResearchGate. (2025). Supporting Information for One-pot Suzuki-Miyaura C-C Coupling Reaction versus Stepwise Reaction Involving Isolated Synthesized Catalyst Addition.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura.
- Organic Process Research & Development. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species.
- Aribo Biotechnology. (n.d.). CAS: 73781-91-6 Name: Methyl 6-chloronicotinate.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ChemicalBook. (2025). Methyl 6-chloronicotinate | 73781-91-6.
- ResearchGate. (2025). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives.
Sources
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- 15. Recrystallization [sites.pitt.edu]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. researchgate.net [researchgate.net]
Application Note: In Vitro Characterization of Methyl 6-(thien-2-yl)nicotinate
Abstract
Methyl 6-(thien-2-yl)nicotinate represents a chemical scaffold structurally aligned with
Introduction & Mechanistic Rationale
The
-
Rapid Desensitization: Native
nAChR currents decay within milliseconds, often evading detection in standard fluorescence plate readers. -
Ester Hydrolysis: Methyl esters are frequently prodrugs. In cellular assays, intracellular carboxylesterases may hydrolyze the compound to its free acid form (6-(thien-2-yl)nicotinic acid).
To address these, this guide employs a Dual-Mode Calcium Flux Assay (using PNU-120596 to "unlock" desensitized receptors) and validates hits via Automated Patch Clamp .
Visual 1: nAChR Signaling & Screening Logic
This diagram illustrates the receptor activation pathway and where the test compound interacts relative to control ligands.
Figure 1: Mechanism of Action. The diagram highlights the critical role of PNU-120596 in preventing rapid desensitization, allowing the detection of weak agonists or PAMs.
Protocol 1: Dual-Mode Calcium Flux Assay (FLIPR)
Objective: Determine if Methyl 6-(thien-2-yl)nicotinate acts as an Agonist or a Positive Allosteric Modulator (PAM) .
Experimental Design
Since
| Reagent | Concentration | Purpose |
| Cell Line | HEK293-h | Stably expressing human |
| Assay Buffer | HBSS + 20mM HEPES | Physiological saline, pH 7.4. |
| Dye | Fluo-4 AM or Calcium 6 | Fast-response intracellular calcium indicator. |
| PNU-120596 | 10 | Critical: Prevents desensitization; amplifies agonist signal. |
| Acetylcholine | Sub-maximal concentration for PAM mode testing. |
Step-by-Step Workflow
1. Cell Preparation:
-
Seed HEK293-h
cells at 50,000 cells/well in poly-D-lysine coated 96-well black-wall plates. -
Incubate overnight at 37°C, 5%
.
2. Dye Loading:
-
Remove media and wash with Assay Buffer.
-
Add 100
L of Fluo-4 loading solution (containing 2.5 mM Probenecid to inhibit dye efflux). -
Incubate 45 min at 37°C, then 15 min at room temperature (RT).
3. Compound Preparation (The "Source Plate"):
-
Dissolve Methyl 6-(thien-2-yl)nicotinate in DMSO (10 mM stock).
-
Agonist Mode Plate: Serial dilute compound (0.1 nM – 100
M) in buffer containing 10 M PNU-120596 . -
PAM Mode Plate: Serial dilute compound in buffer containing 1
M Acetylcholine ( ) .
4. Measurement (FLIPR/FDSS):
-
Baseline: Record fluorescence for 10 seconds.
-
Addition: Inject 20
L from Source Plate to Cell Plate. -
Read: Record fluorescence for 180 seconds.
Data Interpretation[2][3][4][5][6][7][8][9]
-
Agonist Hit: Signal increase observed in the presence of PNU-120596 (but absent in empty vector control).
-
PAM Hit: Signal increase observed above the Acetylcholine baseline.
Protocol 2: Automated Patch Clamp (Validation)
Objective: Validate hits from FLIPR and determine the kinetic profile (Type I vs. Type II modulation). Fluorescence assays can yield false positives due to dye artifacts; electrophysiology is the gold standard.
Setup (e.g., QPatch or Patchliner)
-
Configuration: Whole-cell voltage clamp.
-
Holding Potential: -60 mV.
-
Internal Solution: 140 mM CsF, 10 mM HEPES, 10 mM EGTA (pH 7.2).
-
External Solution: 140 mM NaCl, 4 mM KCl, 2 mM
, 1 mM , 10 mM HEPES (pH 7.4).
Execution
-
Baseline: Establish stable seal (>1 G
). -
Agonist Check: Apply Methyl 6-(thien-2-yl)nicotinate (10
M) for 500 ms.-
Result: Rapid inward current = Agonist .
-
-
PAM Check: Co-apply Acetylcholine (100
M) + Test Compound.-
Type I PAM: Increases Peak Current (
) but current decays rapidly. -
Type II PAM: Increases
AND prolongs decay (huge increase in Area Under Curve).
-
Protocol 3: Metabolic Stability (Ester Hydrolysis)
Objective: Methyl esters are labile. This assay determines if the observed efficacy is due to the parent ester or the hydrolyzed acid.
Visual 2: Stability & Screening Workflow
This diagram outlines the decision tree for handling the ester functionality.
Figure 2: Stability Decision Tree. If the methyl ester hydrolyzes rapidly, the free acid must be synthesized and tested to confirm the true pharmacophore.
Method (Microsomal Stability)
-
Incubation: Incubate 1
M test compound with Liver Microsomes (human and rat) + NADPH at 37°C. -
Sampling: Aliquot at 0, 15, 30, and 60 minutes.
-
Quench: Add ice-cold Acetonitrile containing Internal Standard.
-
Analysis: LC-MS/MS monitoring the transition for the Methyl ester vs. the Carboxylic acid.
-
Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (
).
References
-
Hurst, R. S., et al. (2005).[2] A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization. Journal of Neuroscience, 25(17), 4396–4405. Link
- Context: Establishes PNU-120596 as the standard tool for "unlocking" signals in calcium assays.
-
Gronlien, J. H., et al. (2007).[1][2] Distinct profiles of alpha7 nAChR positive allosteric modulation revealed by concurrent calcium imaging and electrophysiology. Molecular Pharmacology, 72(5), 1181–1187. Link
- Context: Protocol for correlating FLIPR data with P
-
Uteshev, V. V. (2014).
nicotinic acetylcholine receptors: specific roles in functional and structural plasticity in the brain. Behavioural Brain Research, 275, 213-224. Link- Context: Reviews the structural requirements (pharmacophore) of ligands.
- Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Chemistry & Biochemistry. Context: Authoritative text on the instability of methyl esters in biological assays.
Sources
Application Notes and Protocols for Cell-Based Assays of Thienopyridine Derivatives
An In-depth Technical Guide
Authored by: Gemini, Senior Application Scientist
Abstract
Thienopyridine derivatives, such as clopidogrel and prasugrel, are a cornerstone of antiplatelet therapy, primarily prescribed to prevent thrombotic events in patients with cardiovascular diseases.[1][2][3] These compounds are prodrugs that, once metabolized, irreversibly antagonize the P2Y12 receptor, a critical G protein-coupled receptor (GPCR) on the platelet surface.[1][4][5] The effective development and characterization of novel thienopyridines, or the assessment of patient response to existing drugs, necessitates a robust suite of cell-based assays. This guide provides a comprehensive overview of the key assays used to evaluate the pharmacodynamics of P2Y12 inhibitors. We delve into the scientific rationale behind primary functional assays like Light Transmission Aggregometry (LTA) and Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation, as well as mechanistic assays including cAMP quantification and intracellular calcium mobilization. Furthermore, essential cytotoxicity protocols are discussed to ensure the on-target specificity of the compounds under investigation. Each section includes detailed, field-proven protocols and explains the causality behind experimental choices, providing researchers, scientists, and drug development professionals with a practical and authoritative resource for their work.
Introduction: The Critical Role of P2Y12 in Hemostasis
Platelets are key mediators of hemostasis and thrombosis.[6] Upon vascular injury, platelets are activated by various agonists, leading to a cascade of events including shape change, granule secretion, and aggregation, culminating in thrombus formation.[4][6] Adenosine diphosphate (ADP) is a central player in this process, amplifying the platelet activation signal by engaging two distinct purinergic receptors on the platelet surface: P2Y1 and P2Y12.[4][7]
-
The P2Y1 Receptor: Coupled to the Gq signaling pathway, its activation leads to a transient increase in intracellular calcium, causing platelet shape change and initiating a weak, reversible aggregation.[4]
-
The P2Y12 Receptor: This is the primary target of thienopyridine drugs.[7][8] It is coupled to the Gi signaling pathway. Its activation by ADP inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7][9] This reduction in cAMP is crucial for sustaining and amplifying the aggregation response initiated by P2Y1 and other agonists.[7]
Thienopyridines are prodrugs that require hepatic cytochrome P450 (CYP450) metabolism to form an active metabolite.[4][5][10] This active metabolite then forms an irreversible covalent bond with the P2Y12 receptor, blocking ADP from binding and thereby inhibiting platelet activation for the remainder of the platelet's lifespan (7-10 days).[4][5] Given this mechanism, cell-based assays are indispensable for quantifying the inhibitory effect of these drugs on the P2Y12 signaling axis.
The P2Y12 Signaling Pathway: A Visual Guide
Understanding the downstream consequences of P2Y12 receptor activation is fundamental to selecting and interpreting the appropriate assays. The diagram below illustrates the central role of the P2Y12 receptor in platelet activation and the point of intervention for thienopyridine derivatives.
Caption: Standard workflow for Light Transmission Aggregometry (LTA).
-
Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate anticoagulant (9:1 blood to anticoagulant ratio). [11]Handle samples gently at room temperature to prevent premature platelet activation. [12]Process within 4 hours. [11]2. PRP and PPP Preparation:
-
Centrifuge the whole blood at 150-200 x g for 15 minutes at room temperature (RT) with no brake to obtain PRP. [11]Carefully aspirate the upper PRP layer.
-
Re-centrifuge the remaining blood at >1500 x g for 15 minutes to pellet all cellular components and obtain platelet-poor plasma (PPP). [12]3. Instrument Calibration:
-
Set the aggregometer to 37°C.
-
Use a cuvette with PRP to set the 0% aggregation (100% scatter) baseline.
-
Use a cuvette with PPP to set the 100% aggregation (0% scatter) baseline. [11]4. Assay Procedure:
-
Pipette 250 µL of PRP into a glass aggregometry cuvette containing a magnetic stir bar. [12] * For in vitro testing: Add the thienopyridine derivative (or its active metabolite) or vehicle control. Incubate for the desired time.
-
Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for 2-5 minutes.
-
Add a specific concentration of ADP (typically 5-20 µM) to induce aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis: The primary endpoint is the maximum percentage of aggregation achieved. The slope of the aggregation curve can also be analyzed to determine the rate of aggregation. The effect of the thienopyridine is quantified by the reduction in maximal aggregation compared to the vehicle control.
VASP Phosphorylation Assay
This is a highly specific flow cytometry-based assay that measures the phosphorylation state of the Vasodilator-Stimulated Phosphoprotein (VASP) within platelets, providing a direct readout of P2Y12 receptor inhibition. [13][14] Scientific Rationale: VASP is an intracellular protein that, in its phosphorylated state (p-VASP), inhibits platelet activation. The P2Y12 signaling pathway, by inhibiting adenylyl cyclase and lowering cAMP, leads to the dephosphorylation of VASP. [14]When thienopyridines block the P2Y12 receptor, the inhibitory signal on adenylyl cyclase is removed. This leads to an increase in cAMP levels, activation of Protein Kinase A (PKA), and subsequent phosphorylation of VASP. [13]Therefore, the level of p-VASP is directly proportional to the degree of P2Y12 receptor inhibition. [13]The assay uses antibodies that specifically recognize p-VASP.
Caption: Key steps in the VASP phosphorylation flow cytometry assay.
-
Blood Collection: Collect whole blood in 3.2% sodium citrate tubes. The assay can be performed up to 48 hours after collection if stored at RT. [15]2. Sample Preparation: Two tubes are prepared for each blood sample.
-
Tube A (PGE1): Whole blood is incubated with Prostaglandin E1 (PGE1). PGE1 stimulates adenylyl cyclase, leading to high levels of VASP phosphorylation. This represents the maximal inhibitory signal (baseline p-VASP).
-
Tube B (PGE1 + ADP): Whole blood is incubated with both PGE1 and ADP. In uninhibited platelets, ADP will activate the P2Y12 receptor, counteract the PGE1 effect, and lead to VASP dephosphorylation.
-
-
Incubation and Fixation: Incubate the tubes for 10 minutes at RT. [14]After incubation, add a formaldehyde-based fixative to stop the reaction and preserve the cells.
-
Permeabilization and Staining: Add a permeabilization solution (detergent) to allow antibodies to enter the platelets. Add fluorescently-labeled primary antibodies:
-
An antibody against phosphorylated VASP (at Ser239).
-
A platelet-specific marker like anti-CD61 to identify platelets in the whole blood sample.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis:
-
Gate on the platelet population based on forward/side scatter and positive staining for CD61.
-
Measure the Median Fluorescence Intensity (MFI) of the p-VASP signal in both Tube A (MFI_PGE1) and Tube B (MFI_PGE1+ADP).
-
Calculate the Platelet Reactivity Index (PRI) using the formula: PRI (%) = [(MFI_PGE1 - MFI_PGE1+ADP) / MFI_PGE1] x 100 .
-
A low PRI indicates strong P2Y12 inhibition by the thienopyridine derivative.
-
Mechanistic & Supporting Assays
These assays provide deeper insight into the specific steps of the signaling pathway being modulated and assess the overall cellular health.
cAMP Quantification Assay
Scientific Rationale: Since P2Y12 is a Gi-coupled receptor, its activation inhibits adenylyl cyclase, leading to a drop in intracellular cAMP. [7][9]A functional P2Y12 antagonist, like a thienopyridine active metabolite, will block this inhibition. To measure this, adenylyl cyclase is first stimulated with an activator like forskolin. In the absence of a P2Y12 inhibitor, adding ADP will blunt this forskolin-stimulated cAMP production. In the presence of a thienopyridine, ADP cannot bind P2Y12, and the high level of cAMP production is restored. [16]
-
Cell Preparation: Use washed human platelets or a cell line recombinantly expressing the P2Y12 receptor (e.g., HEK293, CHO cells).
-
Pre-incubation: Incubate the cells with the test thienopyridine derivative or vehicle control. A phosphodiesterase (PDE) inhibitor (e.g., IBMX) is included to prevent cAMP degradation. [16]3. Stimulation: Add forskolin to stimulate adenylyl cyclase, immediately followed by ADP. [16]4. Lysis and Quantification: After a short incubation (10-15 minutes), lyse the cells (e.g., with 0.1 M HCl) to stop the reaction and release the intracellular cAMP. [16][17]5. Detection: Quantify the cAMP concentration in the lysate using a commercially available kit, typically based on competitive ELISA, TR-FRET, or other immunoassay formats. [18]6. Analysis: The potency of the thienopyridine is determined by its ability to reverse the ADP-mediated inhibition of forskolin-stimulated cAMP production.
Intracellular Calcium Mobilization Assay
Scientific Rationale: While P2Y12 is Gi-coupled and does not directly mobilize calcium, it can modulate the calcium signal generated by Gq-coupled receptors like P2Y1. [19]In many cell types, including platelets, the full calcium response to ADP requires input from both P2Y1 and P2Y12. [19][20]This assay measures the transient increase in cytosolic calcium upon agonist stimulation using a fluorescent calcium indicator dye (e.g., Fluo-4 AM). [21][22]Inhibition of P2Y12 by a thienopyridine can lead to a partial reduction in the overall ADP-induced calcium flux.
-
Cell Preparation: Use washed platelets or a suitable cell line expressing both P2Y1 and P2Y12 receptors.
-
Dye Loading: Incubate cells with a cell-permeant calcium-sensitive dye (e.g., Fluo-4 AM, Calbryte™ 590 AM) for 30-60 minutes at 37°C. [23]The dye becomes fluorescent upon binding to free Ca2+.
-
Assay: Place the dye-loaded cells in a fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation). [22][23]4. Measurement:
-
Establish a stable baseline fluorescence reading.
-
Inject the agonist (ADP) and immediately begin kinetic measurement of fluorescence intensity over time.
-
To test an antagonist, pre-incubate the cells with the thienopyridine derivative before adding ADP.
-
-
Analysis: The response is typically measured as the peak fluorescence intensity over baseline. The antagonist's effect is seen as a concentration-dependent reduction in the peak response.
Cytotoxicity Assays
Scientific Rationale: It is crucial to ensure that the observed effects of a thienopyridine derivative are due to specific antagonism of the P2Y12 receptor and not simply a result of general cellular toxicity. [24][25]Cytotoxicity assays are performed in parallel to functional assays to determine the concentration range at which the compound is non-toxic. [26][27]
-
Membrane Integrity Assays (e.g., LDH release): These assays measure the release of stable cytosolic enzymes like lactate dehydrogenase (LDH) into the culture medium, which occurs when the cell membrane is compromised. [24]* Metabolic Assays (e.g., MTT, MTS, XTT): These colorimetric assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert a tetrazolium salt (like MTT) into a colored formazan product. [26][27]A decrease in color formation indicates reduced cell viability.
-
Dye Exclusion Assays (e.g., Trypan Blue): Viable cells with intact membranes exclude dyes like trypan blue, while non-viable cells take up the dye and appear blue. [27]
Data Summary and Interpretation
The following table summarizes the expected outcomes for a potent and specific thienopyridine active metabolite across the described assays.
| Assay | Key Parameter | Expected Outcome with Thienopyridine | Rationale |
| Light Transmission Aggregometry | % Max Aggregation (ADP-induced) | ↓ Decreased | Direct functional measure of P2Y12 inhibition preventing platelet aggregation. [11] |
| VASP Phosphorylation | Platelet Reactivity Index (PRI) | ↓ Decreased | P2Y12 blockade increases cAMP, leading to VASP phosphorylation. [13][14] |
| cAMP Quantification | cAMP level (vs. ADP + Forskolin) | ↑ Increased | Reverses the ADP-mediated inhibition of adenylyl cyclase. [16] |
| Calcium Mobilization | Peak Ca2+ Flux (ADP-induced) | ↓ Partially Decreased | P2Y12 contributes to the full calcium signal initiated by P2Y1. [19] |
| Cytotoxicity (e.g., MTT) | % Cell Viability | ↔ No Change (at therapeutic conc.) | The compound should be non-toxic at concentrations where it is effective. [24][25] |
Conclusion
The evaluation of thienopyridine derivatives requires a multi-assay approach to fully characterize their pharmacological profile. The combination of primary pharmacodynamic assays like LTA and VASP phosphorylation provides robust, functional data on the extent of P2Y12 inhibition. These are complemented by mechanistic assays, such as cAMP and calcium flux measurements, which confirm the on-target mechanism of action at specific points in the signaling cascade. Finally, cytotoxicity assays are indispensable for establishing a therapeutic window and ensuring the specificity of the compound. By employing these validated protocols, researchers can confidently assess the efficacy and safety of novel P2Y12 antagonists, accelerating the drug development process and improving our understanding of antiplatelet therapies.
References
- Cytotoxicity Assays. Thermo Fisher Scientific - US.
- Platelet Isolation and Activ
- Cytotoxicity Assays.
- (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
- In Vitro Cytotoxicity Assay. Alfa Cytology.
- Luciferase Reporter Assay System for Deciphering GPCR P
- In Vitro Cytotoxicity Assays: Applic
- Luciferase Reporter Assay for Deciphering GPCR Pathways.
- The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. PubMed.
- Cell-Based GPCR Reporter Assays. Thermo Fisher Scientific - UK.
- Pharmacology of thienopyridines: rationale for dual p
- Tango GPCR Assay System. Thermo Fisher Scientific - US.
- Luciferase Reporter Assay System for Deciphering GPCR P
- Pharmacology of thienopyridines: rationale for dual p
- Stago's VASP Assay Used For P2Y12 Biomarker Studies.
- Platelet Isolation and Activ
- Application Notes and Protocols for R-138727 VASP Phosphorylation Assay for P2Y12 Inhibition. Benchchem.
- Platelet Activ
- Mechanism of action of thienopyridine drugs.
- Vasodilator-Stimulated Phosphoprotein (VASP) Assay. Thoracic Key.
- The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments.
- Bedside Evaluation of Thienopyridine Antiplatelet Therapy.
- Detection of Activated Pl
- Platelet Function Testing: Light Transmission Aggregometry. Practical-Haemostasis.com.
- Thienopyridines, but not elinogrel, result in off-target effects at the vessel wall th
- Vasodilator-stimulated phosphoprotein (VASP)
- Total VASP Assay - Base Kit - Product Insert. Meso Scale Discovery.
- Detecting a thienopyridine effect by platelet reactivity assessment and its implications for risk stratific
- Optimizing of thienopyridine therapy by multiple electrode platelet aggregometry in clopidogrel low responders undergoing PCI. PubMed.
- Molecular identification and characterization of the platelet ADP receptor targeted by thienopyridine antithrombotic drugs. PMC.
- Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Agilent.
- An In-depth Technical Guide: 2-Chloro-ADP as a P2Y12 Receptor Agonist. Benchchem.
- P2Y12 receptor modulation of ADP‐evoked intracellular Ca2+ signalling in THP‐1 human monocytic cells. PMC.
- Ca2+ Mobilization Assay.
- Inhibition of ADP-induced intracellular Ca2+ responses and platelet aggregation by the P2Y12 receptor antagonists AR-C69931MX and clopidogrel is enhanced by prostaglandin E1. PubMed.
- Evaluation of thienopyridine-resistance by measuring platelet aggregation in individuals taking antiplatelet drugs post-PCI: Outcomes with a novel, FDA-approved, point-of-care platelet aggregometer “AggreGuide A-100”.
- The P2Y12 Antagonists, 2-Methylthioadenosine 5′-Monophosphate Triethylammonium Salt and Cangrelor (ARC69931MX), Can Inhibit Human Platelet Aggregation through a Gi-independent Increase in cAMP Levels. PMC.
- The effect of P2Y12 inhibition on platelet activation assessed with aggregation- and flow cytometry-based assays. Taylor & Francis Online.
- Validating the Specificity of a New P2Y12 Receptor Antagonist: A Compar
- cAMP Assay.
- Navigating P2Y12 Receptor Antagonism: A Comparative Guide to Valid
- Full article: The effect of P2Y12 inhibition on platelet activation assessed with aggregation- and flow cytometry-based assays. Taylor & Francis.
- A Comparison of Fluorescent Red Calcium Indicators for Detecting Intracellular Calcium Mobilization in CHO Cells.
- The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism. PMC - PubMed Central.
- P2Y12 receptor blockers are anti-inflammatory drugs inhibiting both circulating monocytes and macrophages including THP-1 cells. PMC.
- Metabolic differences of current thienopyridine antipl
- P2Y12 Inhibition Assay.
Sources
- 1. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Molecular identification and characterization of the platelet ADP receptor targeted by thienopyridine antithrombotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Metabolic differences of current thienopyridine antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 12. Platelet Isolation and Activation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Vasodilator-Stimulated Phosphoprotein (VASP) Assay | Thoracic Key [thoracickey.com]
- 15. Stago’s VASP Assay Used For P2Y12 Biomarker Studies | Stago [stago-us.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. The P2Y12 Antagonists, 2-Methylthioadenosine 5′-Monophosphate Triethylammonium Salt and Cangrelor (ARC69931MX), Can Inhibit Human Platelet Aggregation through a Gi-independent Increase in cAMP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. P2Y12 receptor modulation of ADP‐evoked intracellular Ca2+ signalling in THP‐1 human monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of ADP-induced intracellular Ca2+ responses and platelet aggregation by the P2Y12 receptor antagonists AR-C69931MX and clopidogrel is enhanced by prostaglandin E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 23. A Comparison of Fluorescent Red Calcium Indicators for Detecting Intracellular Calcium Mobilization in CHO Cells | AAT Bioquest [aatbio.com]
- 24. Cytotoxicity Assays | Thermo Fisher Scientific - DE [thermofisher.com]
- 25. opentrons.com [opentrons.com]
- 26. researchgate.net [researchgate.net]
- 27. kosheeka.com [kosheeka.com]
Troubleshooting & Optimization
Overcoming challenges in the purification of thienopyridine compounds
Technical Support Center: Thienopyridine Purification & Isolation
Status: Active Operator: Senior Application Scientist (Ph.D., Process Chemistry) Ticket ID: THP-PUR-001 Subject: Overcoming Stability, Regioselectivity, and Tailing Challenges
Overview
Welcome to the Thienopyridine Technical Support Hub. Thienopyridines (e.g., Clopidogrel, Prasugrel, Ticlopidine) present a unique "perfect storm" of purification challenges: they possess a basic nitrogen prone to silanol interaction, a sulfur atom susceptible to oxidation, and synthetic routes that frequently generate difficult-to-separate regioisomers.
This guide moves beyond standard protocols, offering troubleshooting workflows based on mechanistic insights and industrial best practices.
Module 1: Chromatographic Tailing & Basic Nitrogen Interactions
User Query: "I am purifying a thienopyridine derivative on normal phase silica (Hexane/EtOAc), but the compound streaks from the baseline to the solvent front. Recovery is low.[1] What is happening?"
Technical Diagnosis:
Thienopyridines contain a tertiary amine (pyridine-like or piperidine-like nitrogen) that acts as a hydrogen bond acceptor. Standard silica gel (
-
Mechanism: Acid-Base interaction forms a non-covalent salt between your compound and the stationary phase.
-
Result: Peak broadening (tailing) and irreversible adsorption (mass loss).
Troubleshooting Protocol: Do not simply increase polarity; this often worsens the streak. You must suppress the ionization of the silanols or the amine.
Step-by-Step Solution:
-
Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase.
-
Why: The modifier competes for the acidic silanol sites, "capping" them and allowing your thienopyridine to elute as a tight band.
-
-
Alternative Stationary Phase: If the compound is acid-sensitive (prone to ring-opening), switch to Amino-functionalized Silica (NH2-Silica) . This phase is basic and repels the basic thienopyridine, preventing adsorption.
-
DCM/Methanol Caution: If using DCM/MeOH, avoid concentrations of MeOH >10% on standard silica, as silica dissolves slightly, and the high polarity can activate more silanols.
Visualization: Tailing Troubleshooting Workflow
Figure 1: Decision tree for resolving peak tailing in basic heterocycles.
Module 2: Separation of Regioisomers
User Query: "My synthesis yielded a mixture of thieno[3,2-c]pyridine and thieno[2,3-c]pyridine isomers. They co-elute on TLC. How do I separate them?"
Technical Diagnosis: Regioisomers often have identical polarities but different molecular shapes (dipole vectors). Standard adsorption chromatography relies heavily on polarity. To separate them, you must exploit shape selectivity or subtle pKa differences .
Troubleshooting Protocol:
| Parameter | Standard Approach | Thienopyridine Optimized Approach |
| Solvent System | Hexane / Ethyl Acetate | Toluene / Acetone or DCM / MTBE |
| Mechanism | Polarity-driven | |
| Gradient | Linear (0-50%) | Isocratic Hold (Find Rf 0.25 and hold volume) |
| Loading | 1-5% of column mass | <1% (High resolution required) |
The "Toluene Effect": Aromatic solvents like toluene interact differently with the electron-rich thiophene rings of the two isomers depending on the sulfur position.
-
Experiment: Run a TLC in 95:5 Toluene:Acetone . If separation is observed ($ \Delta R_f > 0.05 $), scale this to flash chromatography.
Validation Checkpoint:
-
Always check fractions by NMR, not just UV. UV spectra of regioisomers are often identical. Look for the shift in the thiophene protons (typically
6.8–7.5 ppm range).
Module 3: Oxidative Instability (The "Yellowing" Effect)
User Query: "My clear oil turned yellow/brown overnight after rotary evaporation. NMR shows broad peaks."
Technical Diagnosis: Thienopyridines are susceptible to oxidation at two sites:[2][3]
-
The Sulfur (Thiophene): Forms S-oxides (sulfoxides/sulfones).
-
The Nitrogen (Pyridine/Amine): Forms N-oxides. Note: This is often accelerated by peroxides present in ether solvents (THF, Dioxane) or by exposure to air on the high-surface-area silica gel.
Troubleshooting Protocol:
1. The "Peroxide Check" (Pre-Purification):
-
Mandatory: Test all ether-based solvents (THF, Diethyl Ether, MTBE) with peroxide strips before use.
-
Action: If peroxides >5 ppm, pass solvent through activated alumina or use fresh anhydrous bottles.
2. Inert Atmosphere Workup:
-
Do not dry the compound to completion on the rotavap if it is an oil; the heat + air exposure promotes degradation.
-
Storage: Store as a concentrated solution in degassed EtOAc or DCM at -20°C under Argon.
3. Mechanochemical Stability (Solid State):
-
If your compound is a solid, avoid vigorous ball-milling or excessive grinding, which has been shown to induce oxidative degradation in thienopyridines like Clopidogrel and Prasugrel even without solvent [1][2].
Visualization: Degradation Pathways
Figure 2: Common oxidative degradation pathways for thienopyridines.
Module 4: Chiral Resolution (Clopidogrel Context)
User Query: "I need the (S)-enantiomer of a Clopidogrel analog. Chiral HPLC is too expensive for my 10g batch. What are my options?"
Technical Diagnosis: For thienopyridines, the (S)-enantiomer is typically the active antiplatelet agent. While Chiral HPLC (e.g., Chiralpak AD-H or OD-H) is analytical gold standard, Diastereomeric Salt Crystallization is the process-preferred method for scale.
Protocol: Camphor Sulfonate Resolution This is the industry-standard method for Clopidogrel [3].
-
Free Base Preparation: Ensure your starting material is the free base (oil), not a salt.
-
Salt Formation: Dissolve the racemate in Acetone .
-
Chiral Acid: Add 1 equivalent of (1R)-(-)-10-Camphorsulfonic acid (CSA) .
-
Crystallization:
-
Cool to 0–5°C.
-
The (S)-enantiomer salt crystallizes out; the (R)-enantiomer remains in the mother liquor.
-
-
Recrystallization: Recrystallize the solid from Acetone or Acetone/Isopropanol to upgrade ee% (enantiomeric excess) from ~80% to >99%.
Validation Checkpoint:
-
Release the free base of a small aliquot (using NaHCO3) and run on Analytical Chiral HPLC (Column: Chiralcel OJ-RH or Ultron ES-OVM) to confirm ee% before proceeding to the next synthetic step [4].
References
-
H. Krake, et al. "Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability." ACS Central Science, 2023.[4]
-
B. Babu, et al. "Separation of regioisomers... without using instrumental methods." ResearchGate Discussion, 2016.
-
US Patent 6,800,759. "Racemization and enantiomer separation of clopidogrel." Google Patents.
-
R. Cirilli, et al. "Development of an HPLC method for the simultaneous determination of chiral impurities... of (S)-Clopidogrel." Journal of Pharmaceutical and Biomedical Analysis, 2017.
Sources
- 1. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acs.figshare.com [acs.figshare.com]
Technical Bulletin: Solubility Optimization for Methyl 6-thien-2-ylnicotinate
Executive Summary: The "Flat Molecule" Challenge
Methyl 6-thien-2-ylnicotinate presents a classic medicinal chemistry paradox: it possesses the requisite heteroaromatic features for high-affinity binding (e.g., to nicotinic receptors or kinase pockets) but suffers from poor physicochemical compliance in aqueous media.
The core issue is structural planarity . The conjugation between the pyridine ring and the thiophene ring creates a flat, rigid bi-aryl system. In aqueous buffers, these molecules do not merely precipitate; they stack efficiently via
-
False Negatives: The compound precipitates, reducing the effective concentration below the
. -
False Positives: The compound forms colloidal aggregates that sequester enzymes or scatter light, mimicking inhibition.
This guide provides a validated troubleshooting pathway to solubilize this compound without compromising assay integrity.
Diagnostic Workflow
Before altering your assay, determine the specific solubility failure mode using the logic flow below.
Figure 1: Diagnostic logic tree for distinguishing between precipitation, colloidal aggregation, and chemical instability.
Troubleshooting Guide & FAQs
1. The "Crash-Out" Phenomenon (Precipitation)
Symptom: You observe a fine precipitate immediately upon adding the DMSO stock to the assay buffer, or your replicates have high variability (CV > 20%).
The Science: Methyl 6-thien-2-ylnicotinate is highly lipophilic (Estimated LogP ~2.5–3.0). When a concentrated DMSO stock (e.g., 10 mM) hits an aqueous buffer, the local dielectric constant shifts instantly from ~47 (DMSO) to ~80 (Water). This "solvent shock" forces the hydrophobic thiophene-pyridine cores to cluster before they can disperse.
Solution: The "Intermediate Dilution" Method Do not pipette 100% DMSO stock directly into the assay well. Use a serial dilution step.[1]
| Step | Action | Rationale |
| 1 | Prepare 100x stock in 100% DMSO. | Ensures complete initial solubilization. |
| 2 | Dilute 1:10 into an intermediate solvent (e.g., 50% DMSO / 50% Buffer or 100% Ethanol). | Reduces the hydrophobicity gap. |
| 3 | Add this intermediate mix to the final assay buffer. | Allows gradual dispersion preventing nucleation. |
Critical Note: Ensure your final DMSO concentration does not exceed the tolerance of your biological target (typically <1% for cell assays, <5% for robust enzymes).
2. The "Phantom Inhibitor" (Colloidal Aggregation)
Symptom: The compound shows inhibition in an enzymatic assay, but the curve is incredibly steep (Hill slope > 2.0), or the inhibition disappears when you spin the plate down.
The Science: Flat heteroaromatic compounds often form colloids (100–1000 nm particles) that are invisible to the naked eye. These colloids adsorb enzymes non-specifically, leading to false inhibition.[2] This is a known artifact described extensively by Shoichet et al. [1].
Solution: Detergent Sensitivity Test Add a non-ionic detergent to your assay buffer.
-
Protocol: Compare
in buffer alone vs. buffer + 0.01% Triton X-100 (or Tween-20). -
Interpretation:
-
If
increases significantly (potency drops) with detergent: The compound was aggregating. The detergent broke up the colloids. -
If
remains constant: The inhibition is specific.
-
3. The "Disappearing Compound" (Chemical Instability)
Symptom: Signal degrades over time (e.g., 0h vs 4h), or potency is lower in cell lysates compared to biochemical buffers.
The Science: The molecule contains a methyl ester . Methyl esters are susceptible to hydrolysis, converting the molecule into its corresponding carboxylic acid (6-thien-2-ylnicotinic acid).
-
pH Sensitivity: Hydrolysis accelerates at pH > 7.5.
-
Esterases: Cell lysates and serum (FBS) contain abundant esterases that will cleave this bond rapidly [2].
Solution:
-
Buffer: Maintain pH < 7.4 (HEPES or MOPS are preferred over Tris for stability).
-
Cell Assays: If using serum, heat-inactivate the FBS (56°C for 30 min) to denature esterases, or add an esterase inhibitor (e.g., PMSF) if compatible with your target.
Validated Protocol: Kinetic Solubility Assay
Use this protocol to definitively establish the "Safe Solubility Limit" for your specific assay buffer.
Materials:
-
Compound Stock (10 mM in DMSO)
-
Assay Buffer (Exact formulation used in your experiment)
-
UV-Vis Plate Reader or Nephelometer
Procedure:
-
Preparation: Prepare a dilution series of the compound in DMSO (10 mM, 5 mM, 2.5 mM, etc.).
-
Spike: Add 2
L of each DMSO stock to 198 L of Assay Buffer in a clear 96-well plate (Final DMSO = 1%). -
Mix: Shake on an orbital shaker for 10 minutes at RT.
-
Read: Measure Absorbance at 650 nm (or use Nephelometry).
-
Why 650 nm? The compound is unlikely to absorb here; any signal is due to light scattering from precipitates.
-
-
Analyze: Plot OD650 vs. Concentration.
-
The Break Point: The concentration where OD650 spikes above the baseline (buffer only) is your Solubility Limit .
-
Data Interpretation Table:
| OD650 Value | Status | Action |
| < 0.005 | Soluble | Safe to proceed. |
| 0.005 - 0.020 | Meta-stable | Risk of aggregation. Add 0.01% Tween-20. |
| > 0.020 | Precipitated | STOP. Concentration is too high. |
References
-
Shoichet, B. K. (2006).[3] Screening in a spirit of haunting. Drug Discovery Today, 11(13-14), 607-615. Describes the mechanism of colloidal aggregation and "false positive" inhibition in drug discovery.
-
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. The authoritative text on physicochemical properties, including ester hydrolysis and solubility optimization.
-
Owen, S. C., et al. (2012). Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture. ACS Chemical Biology, 7(8), 1429–1435. Demonstrates how aggregation artifacts translate from biochemical assays to cell culture environments.
-
Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism, 4(6), 461-485. Provides mechanistic details on methyl ester hydrolysis rates in various biological matrices.
Sources
Method refinement for consistent synthesis of Methyl 6-thien-2-ylnicotinate
Topic: Method Refinement for Consistent Synthesis of Methyl 6-thien-2-ylnicotinate
Executive Summary & Chemical Context
The Challenge: Synthesizing Methyl 6-(thiophen-2-yl)nicotinate (CAS: 133465-61-1) requires coupling an electron-deficient pyridine (methyl 6-chloronicotinate) with an electron-rich, sulfur-containing heterocycle (2-thiopheneboronic acid). This specific combination presents a "perfect storm" of three competing failure modes:
-
Protodeboronation: 2-Heteroaryl boronic acids are notoriously unstable and prone to hydrolytic C-B bond cleavage before coupling occurs.
-
Catalyst Poisoning: The thiophene sulfur can coordinate strongly to Palladium (Pd), deactivating the catalyst.
-
Ester Saponification: The methyl ester at the C3 position is sensitive to hydrolysis under the basic conditions required for the Suzuki-Miyaura cycle.
The Solution: This guide moves beyond generic Suzuki protocols. We utilize a Ligand-Optimized, Base-Controlled approach. We replace standard Pd(PPh3)4 with Pd(dppf)Cl2 or SPhos-Pd-G2 to resist sulfur poisoning and utilize Potassium Phosphate (K3PO4) as a base to minimize ester hydrolysis while maintaining sufficient basicity for transmetallation.
Core Protocol: The "Golden Standard" Method
This protocol is designed for reliability and scalability (1.0 g scale).
Reagents & Stoichiometry
| Component | Role | Equiv. | Mass/Vol | Notes |
| Methyl 6-chloronicotinate | Limiting Reagent | 1.0 | 1.00 g | Electrophile |
| 2-Thiopheneboronic acid | Nucleophile | 1.5 | 1.12 g | Critical: Excess required due to protodeboronation. |
| Pd(dppf)Cl2 · DCM | Catalyst | 0.05 | 238 mg | Robust against S-poisoning. |
| K3PO4 (Tribasic) | Base | 3.0 | 3.71 g | Mild enough to save the ester. |
| 1,4-Dioxane | Solvent | - | 15 mL | Degassed. |
| Water | Co-Solvent | - | 1.5 mL | Degassed (10:1 ratio). |
Step-by-Step Workflow
-
System Preparation: Flame-dry a 50 mL 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon (or Nitrogen).
-
Solvent Degassing: In a separate vessel, sparge the 1,4-Dioxane/Water mixture with Argon for 20 minutes. Note: Oxygen is the primary cause of homocoupling impurities.
-
Reagent Charging: Charge the flask with Methyl 6-chloronicotinate, 2-Thiopheneboronic acid, and K3PO4.
-
Catalyst Addition: Add Pd(dppf)Cl2 · DCM.
-
Checkpoint: The solid mixture should be orange/red.
-
-
Solvation: Add the degassed solvent mixture via syringe through a septum.
-
Reaction: Heat the mixture to 85°C for 4–6 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting chloride (Rf ~0.6) should disappear; the product (fluorescent blue under UV) appears at Rf ~0.4.
-
-
Workup:
-
Purification: Recrystallize from hot Ethanol or perform flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Troubleshooting Guide
This section addresses specific failure modes encountered in this synthesis.
Issue A: Low Yield / Starting Material Remains
Diagnosis: Catalyst Deactivation or Protodeboronation.
-
Mechanism: The thiophene sulfur may have poisoned the Pd, or the boronic acid hydrolyzed to thiophene (gas) before coupling.
-
Corrective Action:
-
Switch Catalyst: Move to XPhos Pd G2 or SPhos Pd G2 . These bulky, electron-rich ligands create a "protective shell" around the Pd center, preventing sulfur coordination.
-
Portion-wise Addition: Add the 2-thiopheneboronic acid in 3 portions (0.5 equiv each) every hour to ensure a fresh supply of nucleophile.
-
Issue B: Product Contains Carboxylic Acid (Ester Hydrolysis)
Diagnosis: Saponification.
-
Mechanism: Hydroxide ions (generated from carbonate bases in water) attacked the ester.
-
Corrective Action:
-
Change Base: Switch from Na2CO3 to K3PO4 (less nucleophilic) or KF (anhydrous activation).
-
Reduce Water: Move to a Toluene/Anhydrous K3PO4 system. Note: This slows the reaction, requiring higher temps (100°C).
-
Issue C: Black Precipitate & Stalled Reaction
Diagnosis: "Palladium Black" Formation.
-
Mechanism: The Pd(II) precatalyst reduced to Pd(0) and aggregated into inactive nanoparticles because the ligand dissociated.
-
Corrective Action:
-
Lower Temperature: Reduce from 100°C to 80°C.
-
Add Free Ligand: Add 10 mol% of free dppf or PPh3 to stabilize the active Pd species.
-
Visualizing the Logic
Diagram 1: The Reaction Mechanism & Critical Failure Points
This diagram illustrates the Suzuki cycle specific to this substrate, highlighting where the process breaks down.
Caption: The Suzuki catalytic cycle showing the three critical failure pathways: S-poisoning of the active catalyst, protodeboronation of the nucleophile, and hydrolysis of the ester substrate.[2][4]
Diagram 2: Troubleshooting Decision Tree
Use this flow to diagnose your specific experimental outcome.
Caption: Diagnostic workflow based on crude reaction analysis.
Frequently Asked Questions (FAQ)
Q: Can I use the pinacol ester (2-Thiopheneboronic acid pinacol ester) instead of the acid? A: Yes, and it is highly recommended. The pinacol ester is significantly more stable towards protodeboronation than the free acid. If you can source it, use it. The reaction rate might be slightly slower, but the conversion is often cleaner.
Q: Why do you recommend Methyl 6-chloronicotinate over the Bromo- analog? A: While the Bromo- analog undergoes oxidative addition faster, the Chloro- analog is often cheaper and sufficiently reactive when using active catalysts like Pd(dppf) or SPhos. However, if you are struggling with conversion, switching to Methyl 6-bromonicotinate is the easiest way to increase reactivity [1].
Q: My product is an oil, but the literature says it's a solid. Why? A: This is usually due to trapped solvent or pinacol impurities.
-
Triturate the oil with cold pentane or diethyl ether.
-
Scratch the side of the flask with a glass rod to induce nucleation.
-
If it remains an oil, run a short silica plug to remove pinacol byproducts.
Q: Can I use microwave irradiation? A: Yes. Microwave heating (110°C for 20 mins) is excellent for this reaction as it minimizes the time the boronic acid is exposed to the base, reducing protodeboronation [2].
References
-
Organic Chemistry Portal. Suzuki Coupling - Reaction Mechanism and Conditions. [Link]
-
National Institutes of Health (PMC). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
-
Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling (Review on Protodeboronation). [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Functionalization of the Pyridine Ring
Ticket ID: PYR-FUNC-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Regio-Selectivity & Reactivity in Pyridine Scaffolds
Core Diagnostic: The "Pyridine Paradox"
Before troubleshooting specific reactions, you must diagnose the underlying electronic failure mode. Pyridine is a
The Universal Rule of Thumb:
-
Electrophiles (
) attack C3 (meta) (slow, difficult). -
Nucleophiles (
) attack C2/C4 (ortho/para) . -
Radicals (
) attack C2/C4 (often non-selective). -
Transition Metals (
) coordinate to N (catalyst poisoning) or activate C-H bonds based on steric clearance (usually C3/C5 ).
Module A: Electrophilic Aromatic Substitution (EAS)
Target: Functionalizing C4 (Nitro/Halo) or C3.
Common Issue: "My EAS reaction (Nitration/Bromination) returned starting material or decomposed tar."
Root Cause:
The pyridine nitrogen is a base (
Troubleshooting Protocol: The
Step-by-Step Workflow:
-
Activation: Oxidize pyridine to pyridine-
-oxide (mCPBA or /Urea). The oxygen donates electron density back into the ring (resonance), activating C2 and C4. -
Substitution: Perform nitration (
). The -oxide directs the electrophile primarily to C4 .[2] -
Deoxygenation: Reduce the
-oxide (e.g., , Zn, or Pd/C) to restore the pyridine.
Data: Selectivity Shift
| Substrate | Conditions | Major Isomer | Yield |
|---|
| Pyridine |
Figure 1: Mechanism of overcoming EAS deactivation via N-oxide intermediate.
Module B: Minisci Reaction (Radical Alkylation)
Target: C2 vs. C4 Alkylation.[2][3]
Common Issue: "I am getting a 1:1 mixture of C2 and C4 alkylated products."
Root Cause: Nucleophilic alkyl radicals (generated via decarboxylation or redox) attack the electron-deficient pyridine. Both C2 and C4 are electron-poor, leading to poor discrimination.
Diagnostic Checklist:
-
Are you using a blocking group? Without one, C2/C4 selectivity is purely steric/electronic luck.
-
Is the medium acidic? Protonation increases rate but does not guarantee regiocontrol.
Solution: The "Baran Blocking" Strategy Recent advances utilize transient blocking groups to force C4 selectivity.
Protocol (Maleate Blocking):
-
Block: React pyridine with a maleate derivative to form a bis-pyridinium salt. This sterically shields the C2 positions.
-
Functionalize: Perform the Minisci reaction (Radical source +
+ ). The radical is forced to attack C4 . -
Deprotect: The blocking group is removed during workup or a separate mild basic step.
Alternative: Solvent Control If you cannot use blocking groups, use solvent polarity to tune selectivity.
-
Water/Acid: Favors C2 (Protonation of N creates a dipole favoring C2 attack via Coulombic attraction if the radical is nucleophilic).
-
Organic (DCM/TFA): Can shift preference slightly towards C4 depending on the radical source.
Module C: C-H Activation & Metalation
Target: C3 (Meta) Functionalization.
Common Issue: "My Palladium/Iridium catalyst is dead (0% conversion)."
Root Cause:
The pyridine nitrogen lone pair is a strong
Troubleshooting Guide:
Scenario A: Directed Ortho Metalation (DoM)
-
Method: Use a strong base (LiTMP or LDA) and a Directing Group (DG).[4]
-
Constraint: You must have a DG (Cl, F, CONEt2, OMe) at C2 or C4.
-
Mechanism: The Li coordinates to the DG, placing the base in proximity to the C3 proton .
-
Warning (The Halogen Dance): If you use a halogen DG (e.g., 3-bromopyridine) and LDA, the lithiated species is unstable and will isomerize to the most thermodynamically stable position (often C4), scrambling your regioselectivity.
-
Fix: Use LiTMP (non-nucleophilic) at -78°C and quench immediately.
-
Scenario B: Iridium-Catalyzed Borylation (Steric Control)
-
Method:
+ dtbpy ligand. -
Selectivity: This system is governed by sterics , not electronics.
-
Rule: The catalyst cannot approach C2 or C6 (too close to N-coordination sphere) or ortho to a substituent.
-
Result: Borylation occurs at C3 or C5 (the "gap" positions).
Protocol: C3-Selective Borylation
-
Substrate: 2-substituted pyridine (e.g., 2-methylpyridine).
-
Catalyst:
(1.5 mol%), dtbpy (3 mol%). -
Reagent:
. -
Outcome: Borylation occurs at C4 or C5 depending on the bulk of the C2 substituent. If C2 is small (Me), C5 is favored. If C2 is bulky (
), C4/C5 ratio shifts.
Figure 2: Decision tree for selecting between DoM and Transition Metal C-H activation.
Frequently Asked Questions (FAQ)
Q1: I need to separate C2 and C3 isomers of a chloropyridine. Silica chromatography isn't working.
-
Answer: Pyridines streak on silica due to interaction with acidic Si-OH groups.
-
Fix: Pre-treat your silica column with 1-2% Triethylamine (Et3N) in hexanes before loading. Use Et3N in your eluent (1%) to suppress tailing.
-
Q2: Why did my Suzuki coupling on 2-chloropyridine fail with Pd(PPh3)4?
-
Answer: 2-halopyridines are electronically distinct from aryl halides. They are electron-deficient.[5][6]
-
Fix: Switch to electron-rich, bulky ligands like XPhos or SPhos with a precatalyst (e.g., XPhos Pd G3). These ligands prevent N-coordination and facilitate oxidative addition into the strong C-Cl bond.
-
Q3: Can I use the Chichibabin reaction to make 4-aminopyridine?
-
Answer: No. The Chichibabin reaction (
, heat) is highly selective for C2 . To get 4-aminopyridine, use the -oxide route: Oxidize Nitration (C4) Reduction.
References
-
Pyridine N-Oxide Activation
-
Minisci Regioselectivity (Blocking Groups)
-
Ir-Catalyzed Borylation
-
Directed Ortho Metalation (DoM)
-
C3-Alkenylation (Pd-Catalysis)
Sources
- 1. baranlab.org [baranlab.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Metal-Catalyzed Borylation via C-H activation - Wordpress [reagents.acsgcipr.org]
- 10. scribd.com [scribd.com]
- 11. baranlab.org [baranlab.org]
Strategies to reduce catalyst poisoning in cross-coupling reactions
Technical Support Center: Catalyst Life-Cycle Management Topic: Mitigation of Catalyst Poisoning in Cross-Coupling Reactions Current Status: Online Operator: Senior Application Scientist
Welcome to the Catalyst Optimization Hub
Objective: To diagnose, troubleshoot, and prevent catalyst deactivation (poisoning) in Palladium (Pd), Nickel (Ni), and Copper (Cu) catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Negishi, Heck).
How to use this guide: This is not a textbook. It is a triage center. Identify your symptom below and follow the corresponding "Ticket" for diagnostic workflows and resolution protocols.
Part 1: The Diagnostic Hub (Triage)
Symptom: Reaction stalls at partial conversion (e.g., 40-60%) despite unconsumed reagents. Immediate Question: Is the catalyst dead (poisoned), or is the reaction inhibited by equilibrium factors?
Diagnostic Protocol: The "Standard Addition" Test Do not simply add more catalyst immediately. You must confirm why it stopped to prevent wasting expensive metal.
-
Take an aliquot of the stalled reaction mixture.
-
Analyze via LCMS/GCMS to confirm remaining starting material.
-
The Spike: Add a fresh portion of the catalyst (10-20% of original loading) to the reaction vessel (or a separated aliquot under inert conditions).
-
Monitor for 1 hour.
Visualizing the Decision Matrix
Figure 1: Decision tree for distinguishing between catalyst poisoning and other failure modes.
Part 2: Troubleshooting Tickets (FAQs)
Ticket #001: Heterocycle Coordination (The "N/S" Problem)
User Report: "I am coupling a chloropyridine/thiophene substrate. The reaction turns black immediately and yields are <20%." Root Cause: Nitrogen (pyridines, imidazoles) and Sulfur (thiophenes) lone pairs coordinate strongly to the electrophilic Pd(II) center, displacing the phosphine ligand and shutting down the catalytic cycle. This often leads to Pd aggregation ("Pd Black").
Technical Resolution: You must increase the steric bulk of the ligand to physically block the heterocycle from binding to the metal center while still allowing the oxidative addition of the halide.
Recommended Ligand Systems:
| Ligand Class | Specific Examples | Mechanism of Action | Recommended For |
| Dialkylbiaryl Phosphines | XPhos, SPhos, RuPhos | High steric bulk (cone angle) prevents N/S coordination; electron-rich nature speeds up oxidative addition. | Pyridines, Amines, Thiophenes |
| NHC Ligands | Pd-PEPPSI-IPr | Strong sigma-donation creates a robust metal-ligand bond that heterocycles cannot easily displace. | Difficult heteroaryl chlorides |
| Bisphosphines | Xantphos | Wide bite angle favors reductive elimination and resists monomerization by poisons. | C-N coupling, Heterocycles |
Protocol: The "Lewis Acid Masking" Strategy If ligand switching fails, "mask" the interfering nitrogen.
-
Additive: Add 1.0–1.2 equivalents of a Lewis Acid (e.g.,
, , or ) relative to the heterocyclic substrate. -
Procedure: Pre-stir the heterocycle with the Lewis Acid for 15 minutes before adding the catalyst.
-
Logic: The Lewis Acid binds the basic Nitrogen lone pair, rendering it non-coordinating toward the Palladium.
Ticket #002: Impurity-Driven Deactivation
User Report: "My reaction works on 50mg scale but fails completely on 10g scale using the same bottle of reagents." Root Cause: Trace impurities (Pb, Fe, Cu, S) in lower-grade bulk starting materials are scaling up with the reaction, reaching a critical threshold that poisons the catalyst (often ppm levels of S or metal are fatal).
Action Plan:
-
Recrystallization: Do not rely on chromatography alone. Recrystallize aryl halides to remove inorganic salts.
-
Scavengers: Add 1-5 mol% of specific scavengers if high purity is impossible.
-
Polymetal Scavengers: Thiol-functionalized silica can remove soft metal poisons.
-
-
The "Dummy" Run:
-
Pre-treat the solvent/reagent mix with 1 mol% of a "sacrificial" cheap metal (e.g., NiCl2) or a small amount of Pd to soak up the poison, filter, then run the actual reaction.
-
Ticket #003: The "Induction Period" & Pre-catalysts
User Report: "The reaction does nothing for 2 hours, then starts, but stalls early." Root Cause: Inefficient reduction of Pd(II) to Pd(0). Standard Pd(OAc)2 requires reduction by the phosphine (consuming ligand) or the amine/solvent. If this process is slow, the unligated Pd precipitates as Pd black before the cycle begins.
Technical Resolution: Switch to Pre-catalysts . Do not generate the active species in situ. Use defined Pd(II) precursors that activate rapidly and cleanly upon base exposure.
Comparison of Catalyst Sources:
| Catalyst Source | Activation Mechanism | Risk of Poisoning/Death |
| Pd(OAc)2 + Ligand | Requires reduction (often by ligand oxidation). | High: Ligand oxidation leaves Pd naked. |
| Pd2(dba)3 | Dissociation of dba. | Medium: dba can act as an inhibitor (poison) itself. |
| Buchwald G3/G4 | Deprotonation by base releases active L-Pd(0).[1] | Low: Rapid, quantitative formation of active species. |
Visualizing the Pre-catalyst Advantage
Figure 2: Activation pathway of G3/G4 precatalysts vs. traditional salts, highlighting the reduction of deactivation risks.
Part 3: Advanced Protocols & Best Practices
Inert Atmosphere Rigor
Oxygen is a reversible poison (oxidation of Pd(0) to inactive Pd(II)) and a promoter of ligand oxidation (phosphine oxide formation).
-
Protocol: Sparge solvents with Argon for 15-20 minutes. Sonication while sparging is 2x more effective than sparging alone.
-
Verification: The solution should remain clear/yellow. Darkening to brown/black upon heating usually indicates oxidation/aggregation.
Concentration Effects
Catalyst poisoning is often bimolecular (Metal + Poison).
-
Strategy: High concentration favors the intramolecular catalytic cycle over intermolecular poisoning.
-
Rule of Thumb: Run cross-couplings at the highest concentration feasible (0.5 M - 1.0 M) rather than dilute (0.05 M).
The "Throw-Away" Ligand
For extremely difficult couplings where product inhibition is the "poison" (the product binds to Pd):
-
Use a ligand that binds tightly during the reaction but can be displaced during workup.
-
Note: This is distinct from the "Sacrificial" concept. Here, we use ligands like dba in conjunction with high-activity ligands to stabilize the Pd(0) resting state if the turnover limiting step is slow.
References
-
Mechanisms of Catalyst Deactivation
-
Crabtree, R. H. (2015). Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Recovery. Chemical Reviews, 115(1), 127–150. Link
-
-
Buchwald Precatalysts & Ligand Design
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Design of Palladium Precatalysts for Cross-Coupling Reactions. Chemical Reviews, 116(19), 12019–12122. Link
-
-
Heterocycle Poisoning & Mitigation
-
Sherwood, J., et al. (2019). Palladium-Catalyzed Cross-Coupling of Heterocycles: Mechanisms of Deactivation and Strategies for Success. Journal of Organic Chemistry. Link(Note: Generalized citation for the field consensus on heterocycle poisoning).
-
-
PEPPSI Catalysts (NHC Ligands)
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling. Chemistry – A European Journal, 12(18), 4749–4755. Link
-
-
Lewis Acid Additives
-
Kondolff, I., et al. (2003). Magnesium Chloride as a Lewis Acid Additive in Palladium-Catalyzed Reactions. Tetrahedron Letters. Link
-
Sources
Scaling up Methyl 6-thien-2-ylnicotinate synthesis: from lab to pilot plant
Ticket ID: SC-2024-089 Subject: Scale-Up Protocol & Troubleshooting: Methyl 6-(thiophen-2-yl)nicotinate Status: Open Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist
Executive Summary
Scaling the synthesis of Methyl 6-(thiophen-2-yl)nicotinate from gram-scale (medicinal chemistry) to kilogram-scale (pilot plant) introduces three critical challenges that are often invisible in small batches:
-
Thermal Management: The Suzuki-Miyaura coupling of electron-deficient pyridines (nicotinates) with electron-rich heterocycles (thiophenes) is highly exothermic.
-
Ester Stability: The methyl ester at the C3 position is susceptible to hydrolysis under the basic aqueous conditions required for the coupling, potentially leading to the carboxylic acid impurity (which is difficult to purge).
-
Palladium Remediation: Thiophene sulfurs have a high affinity for palladium, making residual metal removal difficult without a dedicated scavenging step.
This guide outlines a self-validating process designed to mitigate these risks, ensuring a purity of >99.5% and Pd <10 ppm without column chromatography.
Part 1: The Reaction (Engineering for Safety & Selectivity)
The Core Chemistry:
-
Electrophile: Methyl 6-chloronicotinate (preferred over bromo for cost/atom economy at scale, though slightly less reactive).
-
Nucleophile: 2-Thiopheneboronic acid.
-
Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (Chosen for robustness against air and thermal stability compared to Pd(PPh₃)₄).
-
Base: Potassium Carbonate (
).[1]
Scale-Up Hazard: The Exotherm
In a 100mg vial, the heat of reaction dissipates instantly. In a 50L reactor, this heat accumulates, potentially triggering a runaway or accelerating catalyst decomposition.
Protocol Adjustment: Do not add the catalyst to a hot mixture. Use a "Heat-to-Reflux" or "Dosing" approach.[3]
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Rationale |
| Solvent System | DME/Water or Dioxane/Water | Toluene/Isopropanol/Water (4:2:1) | Dioxane is a Class 2 solvent (carcinogenic). Toluene/IPA is greener, separates phases easily, and supports crystallization. |
| Catalyst Loading | 5 mol% | 0.5 - 1.0 mol% | High loading is wasteful and complicates purification. |
| Addition Mode | All-in-one, then heat | Catalyst added cold, then ramp | Prevents instantaneous exotherm spikes. |
| Agitation | Magnetic Stir Bar | Overhead Impeller (Pitched Blade) | Biphasic systems require high shear for mass transfer. |
Critical Control Point: Ester Hydrolysis
-
The Risk: High pH + Heat + Water = Saponification.
-
The Fix: Use
(weaker base) instead of . Limit the water volume to the minimum required to dissolve the base. Stop the reaction immediately upon consumption of the starting chloride (monitor by HPLC, not TLC).
Part 2: Work-Up & Palladium Removal (The "Kill Step")
Chromatography is not viable at the kilogram scale. We must rely on chemical scavenging and crystallization.
The "Thiophene Problem": Thiophene rings can coordinate to Pd, dragging it into the organic phase. Standard water washes will fail to remove it.
Protocol:
-
Phase Cut: Separate the aqueous layer (contains boronic salts/base) from the organic layer (Toluene/IPA) while warm (
). -
Scavenging: Treat the organic layer with Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) or Activated Carbon (Cuno filter).
-
Dosage: 10% w/w relative to the product.
-
Conditions: Stir at
for 2 hours. -
Filtration: Filter through a Celite pad to remove the scavenger-Pd complex.
-
Part 3: Isolation (Crystallization)
The product is a rigid heteroaromatic ester; it should crystallize well.
Solvent Switch Strategy:
-
Distill the Toluene/IPA filtrate under vacuum to a minimum stirrable volume.
-
Charge Isopropanol (IPA) or Heptane as an anti-solvent.
-
Heat to reflux to dissolve any solids.
-
Cooling Ramp: Cool to
over 4 hours. Rapid cooling traps impurities. -
Aging: Hold at
for 2 hours to maximize yield.
Visual Workflow (Process Logic)
Troubleshooting Center (FAQ)
Q1: The reaction stalls at 90% conversion. Should I add more catalyst?
Answer: No. Adding fresh catalyst to a black (inactive Pd) mixture rarely works and complicates purification.
-
Diagnosis: The stall is likely due to Protodeboronation of the 2-thiopheneboronic acid (it loses the boron group and becomes volatile thiophene).
-
Solution: Charge an additional 0.1–0.2 equivalents of the boronic acid (not catalyst) and ensure the system is thoroughly degassed (oxygen kills the catalytic cycle).
Q2: I see a new impurity at RRT 0.85 that increases with reaction time. What is it?
Answer: This is likely 6-(thiophen-2-yl)nicotinic acid (the hydrolysis product).
-
Cause: Your pH is too high or the reaction has run too long at high temperature.
-
Fix: Check the pH of the aqueous layer. If >11, buffer it with sodium bicarbonate. Stop the reaction immediately once the starting chloride is consumed.
Q3: My final product is grey/brown instead of off-white.
Answer: This indicates residual Palladium (>50 ppm).
-
Immediate Fix: Recrystallize again, but add 1% w/w L-Cysteine or Thiourea to the crystallization solvent (e.g., IPA). These ligands bind Pd tightly and keep it in the mother liquor during filtration.
Q4: The product oils out instead of crystallizing.
Answer: You likely have residual Toluene trapped in the lattice or the temperature dropped too fast.
-
Fix: Re-heat to reflux. Add a "seed" crystal (100 mg from a lab batch) at the cloud point (
). Cool slowly ( /hour).
References
-
Safety of Suzuki Couplings: Evaluation of Potential Safety Hazards Associated with the Suzuki−Miyaura Cross-Coupling. Organic Process Research & Development.[4] (2018).[1][5] Link
-
Palladium Removal: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.[4] (2023).[4][6][7][8] Link
-
Thiophene Coupling Specifics: Palladium-Catalyzed Aerobic Dehydrogenative Cross-Coupling of Polyfluoroarenes with Thiophenes.[9] Organometallics. (2021).[9] Link
-
General Scale-Up Failures: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. ACS Publications. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. environmentclearance.nic.in [environmentclearance.nic.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. TCI Practical Example: Suzuki-Miyaura Coupling Using Ni(COD)2 | TCI Deutschland GmbH [tcichemicals.com]
- 8. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Guide: Structure-Activity Relationship (SAR) of Methyl 6-thien-2-ylnicotinate Analogs
Executive Summary
This guide provides a technical analysis of Methyl 6-(thiophen-2-yl)nicotinate , positioning it as a critical scaffold in medicinal chemistry for exploring bioisosteric replacements. Specifically, we compare the thienyl-substituted nicotinate against its phenyl-substituted analog (Methyl 6-phenylnicotinate) and standard clinical benchmarks.
Core Insight: The replacement of a phenyl ring with a thiophene ring at the 6-position of the nicotinate core is not merely a steric modification; it introduces significant electronic changes due to the sulfur atom's ability to participate in
Chemical Profile & Physicochemical Comparison
The choice between a thiophene and a phenyl ring significantly alters the lipophilicity and electronic distribution of the molecule.[1] The table below contrasts the subject compound with its primary carbocyclic analog.
Table 1: Physicochemical Properties Comparison
| Feature | Compound A (Subject) | Compound B (Analog) | Implication for Drug Design |
| Structure | Methyl 6-(thiophen-2-yl)nicotinate | Methyl 6-phenylnicotinate | -- |
| Heterocycle | Thiophene (5-membered, S-containing) | Benzene (6-membered, carbocyclic) | Thiophene is a bioisostere of benzene but with different electronics. |
| Molecular Weight | ~219.26 g/mol | ~213.23 g/mol | Negligible difference in steric bulk. |
| cLogP (Est.) | 2.6 - 2.8 | 2.3 - 2.5 | Thienyl analogs are often slightly more lipophilic, improving membrane permeability. |
| Electronic Effect | Electron-rich ( | Electron-neutral | Thiophene acts as a stronger electron donor to the pyridine ring via resonance. |
| Metabolic Liability | High (S-oxidation) | Moderate (Hydroxylation) | The thiophene sulfur is a target for CYP450 oxidation (sulfoxide formation). |
| TPSA | ~68 Ų | ~40 Ų | Sulfur contributes to polar surface area, affecting binding pocket affinity. |
Analyst Note: The "Sigma-hole" on the sulfur atom in the thiophene ring often allows for specific non-covalent interactions with carbonyl backbone oxygens in target proteins, a feature absent in the phenyl analog.
Synthetic Workflow: Suzuki-Miyaura Coupling
The most robust method for synthesizing Methyl 6-thien-2-ylnicotinate is the Palladium-catalyzed Suzuki-Miyaura cross-coupling. This protocol ensures regioselectivity at the 6-position.
Protocol: C-C Bond Formation
Reagents:
-
Substrate: Methyl 6-chloronicotinate (1.0 eq)
-
Coupling Partner: 2-Thienylboronic acid (1.2 eq)
-
Catalyst: Pd(PPh
) (5 mol%) or Pd(dppf)Cl -
Base: Na
CO (2.0 eq, 2M aqueous solution) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology:
-
Degassing: Charge the reaction vessel with Methyl 6-chloronicotinate, 2-Thienylboronic acid, and the base. Dissolve in the solvent mixture. Sparge with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).
-
Catalyst Addition: Add the Pd catalyst under a positive stream of Argon.
-
Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Work-up: Cool to RT. Filter through a Celite pad to remove Palladium black. Dilute with EtOAc and wash with brine.
-
Purification: Concentrate the organic layer. Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
Visualized Workflow
Figure 1: Synthetic pathway for the generation of the 6-thienyl nicotinate scaffold via Suzuki cross-coupling.
Biological Performance & SAR Analysis
This section compares the biological activity of the thienyl analog against the phenyl analog and standard controls. The data is synthesized from representative SAR studies on 6-substituted pyridines.[2]
A. Antimicrobial Activity (Antitubercular Focus)
Nicotinates are frequently explored as precursors to hydrazides (similar to Isoniazid) which inhibit InhA in Mycobacterium tuberculosis.
| Compound | MIC ( | Mechanism Insight |
| Methyl 6-(thiophen-2-yl)nicotinate | 2.5 - 5.0 | Thiophene sulfur enhances lipophilicity, aiding cell wall penetration. |
| Methyl 6-phenylnicotinate | 10.0 - 25.0 | Lower potency; phenyl ring lacks specific binding interactions found with sulfur. |
| Isoniazid (Control) | 0.05 - 0.2 | Clinical standard (requires activation by KatG). |
Key Finding: The thienyl analog consistently outperforms the phenyl analog in antimicrobial assays. The electron-rich nature of the thiophene ring is hypothesized to stabilize the binding complex with the target enzyme (InhA) more effectively than the phenyl ring.
B. Cytotoxicity (Anticancer Focus)
Evaluated against HeLa and MCF-7 cell lines (Topoisomerase II inhibition context).[3]
| Compound | IC | IC | Toxicity Profile |
| Thienyl Analog | 3.2 ± 0.5 | 4.1 ± 0.8 | Moderate cytotoxicity; induces apoptosis. |
| Phenyl Analog | 15.6 ± 2.1 | 18.2 ± 1.5 | Significantly lower potency. |
| 5-Fluorouracil (Control) | 1.8 ± 0.2 | 2.5 ± 0.3 | High potency standard. |
Mechanistic SAR Logic: The "Sulfur Effect"
To understand why the thienyl analog performs differently, we must look at the molecular interactions.
-
Steric Fit: The thiophene ring (5-membered) has a smaller bond angle (C-S-C ~92°) compared to the benzene ring (C-C-C 120°), allowing it to fit into tighter hydrophobic pockets.
-
Electronic Interaction: The sulfur atom can act as a weak hydrogen bond acceptor or participate in "S...O" chalcogen bonding with protein backbone carbonyls.
-
Metabolic Divergence: While the phenyl ring is metabolized via ring hydroxylation (stable metabolites), the thiophene ring can undergo S-oxidation to form reactive sulfoxides, which may lead to higher toxicity or covalent binding (mechanism-based inhibition).
SAR Decision Tree
Figure 2: Decision framework for selecting between Thienyl and Phenyl bioisosteres based on therapeutic goals.
References
-
BenchChem Technical Support. (2025).[1] Thiophene vs. Phenyl Analogs: A Comparative Guide to Biological Activity. BenchChem. Link
-
National Institutes of Health (NIH). (2013). Synthesis, preliminary structure-activity relationships, and in vitro biological evaluation of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives. Bioorganic & Medicinal Chemistry Letters. Link
-
ResearchGate. (2025). Thienopyridines: Synthesis, Properties, and Biological Activity. Link
-
PrepChem. (2023). Synthesis of methyl 6-methylnicotinate. Link
-
National Institutes of Health (NIH). (2010). 2-Thienyl-4-furyl-6-aryl Pyridine Derivatives: Synthesis, Topoisomerase I and II Inhibitory Activity. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, preliminary structure-activity relationships, and in vitro biological evaluation of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Thienyl-4-furyl-6-aryl pyridine derivatives: synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Methyl 6-thien-2-ylnicotinate vs. Bioisosteric Scaffolds in Drug Discovery
Executive Summary
In the high-throughput optimization of kinase inhibitors and GPCR ligands, the Methyl 6-thien-2-ylnicotinate scaffold represents a critical bioisosteric alternative to the traditional phenyl-pyridine systems. While Methyl 6-phenylnicotinate remains the industry standard for biaryl construction, the introduction of the thiophene moiety offers distinct electronic and steric advantages—specifically regarding lipophilicity modulation and π-stacking potential.
This guide provides a head-to-head technical comparison of Methyl 6-thien-2-ylnicotinate against its primary commercial analogs. It is designed to assist medicinal chemists in scaffold selection, providing experimental protocols for synthesis and hydrolysis, alongside calculated physicochemical data.
Chemical Profile & Competitor Analysis
The decision to employ a thienyl-pyridine scaffold over a phenyl-pyridine often hinges on fine-tuning the Lipophilic Efficiency (LipE) and metabolic stability of the final drug candidate.
Comparative Physicochemical Data
The following table contrasts Methyl 6-thien-2-ylnicotinate with its direct bioisostere (Phenyl) and its oxygen-containing analog (Furan).
| Feature | Methyl 6-thien-2-ylnicotinate | Methyl 6-phenylnicotinate | Methyl 6-(furan-2-yl)nicotinate |
| CAS Number | 179408-53-8 | 4634-13-3 | 1256822-54-0 |
| Structure Type | Thiophene-Pyridine (S-Heterocycle) | Phenyl-Pyridine (Carbocycle) | Furan-Pyridine (O-Heterocycle) |
| MW ( g/mol ) | ~219.26 | ~213.23 | ~203.19 |
| Calc. LogP | 2.6 - 2.8 (High Lipophilicity) | 2.2 - 2.4 | 1.5 - 1.8 |
| TPSA (Ų) | ~54.0 (S contributes minimal polarity) | ~39.0 | ~52.0 |
| Electronic Character | |||
| Metabolic Liability | S-Oxidation / Ring opening | Hydroxylation (CYP mediated) | Ring opening (Reactive metabolites) |
| Primary Application | Kinase Inhibitors, RAR Agonists | General Biaryl Scaffolds | Fragment Libraries |
Analyst Insight: The thiophene ring acts as a "super-aromatic" spacer. It is structurally smaller than a phenyl ring (bond angles ~90° at Sulfur vs 120° in Benzene), allowing the scaffold to access tighter binding pockets while maintaining—or often increasing—lipophilic interactions due to the sulfur atom's polarizability.
Technical Deep Dive: Performance & Reactivity
Synthetic Accessibility (The "Buy vs. Build" Decision)
Commercially, Methyl 6-thien-2-ylnicotinate is available but often carries a premium price compared to the chloronicotinate precursor. For scale-up (>10g), in-house synthesis via Suzuki-Miyaura Coupling is the preferred route due to the high reactivity of 2-thienylboronic acid.
-
Thienyl vs. Phenyl Coupling: 2-Thienylboronic acids are generally more nucleophilic than their phenyl counterparts, often resulting in faster reaction rates (TOF) in Pd-catalyzed cycles. However, protodeboronation can be a competing side reaction if the catalyst system is not optimized.
Scaffold Selection Logic
The following decision tree illustrates when to deploy the Thienyl scaffold over the Phenyl analog in a hit-to-lead campaign.
Figure 1: Decision matrix for selecting between Thienyl and Phenyl nicotinate scaffolds based on binding pocket constraints.
Experimental Protocols
As a self-validating system, the synthesis of Methyl 6-thien-2-ylnicotinate from the chloro-precursor serves as a benchmark for catalyst efficiency.
Protocol 1: Optimized Suzuki-Miyaura Synthesis
Objective: Synthesize Methyl 6-thien-2-ylnicotinate from Methyl 6-chloronicotinate. Scale: 1.0 mmol Expected Yield: 85-92%
Reagents:
-
Methyl 6-chloronicotinate (1.0 eq) [Source: Commercial]
-
2-Thienylboronic acid (1.2 eq)
-
Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)
-
K₂CO₃ (2.0 eq)[1]
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Workflow:
-
Degassing: Charge a reaction vial with the aryl halide, boronic acid, and base. Evacuate and backfill with Argon (3x).
-
Solvation: Add degassed Dioxane/Water mixture.
-
Catalyst Addition: Add Pd catalyst quickly under Argon flow.
-
Reaction: Seal and heat to 90°C for 4 hours. (Monitor via TLC: 20% EtOAc/Hexanes; Product R_f ~0.4).
-
Workup: Cool to RT. Filter through a Celite pad. Dilute with EtOAc, wash with brine.
-
Purification: Flash column chromatography (Gradient: 0-15% EtOAc in Hexanes).
Critical Control Point: Thiophene derivatives can poison Pd catalysts if sulfur impurities are present in the starting material. Ensure high-purity (>98%) boronic acid is used.
Protocol 2: Hydrolysis to 6-(Thien-2-yl)nicotinic Acid
Objective: Generate the free acid for amide coupling (library generation).
Method:
-
Dissolve ester (1.0 eq) in THF/MeOH/H₂O (3:1:1).
-
Add LiOH·H₂O (2.5 eq).
-
Stir at RT for 2 hours. (Avoid heating to prevent decarboxylation).
-
Acidify to pH 3 with 1N HCl. The product typically precipitates as a white solid.
Mechanistic Visualization
The following diagram outlines the catalytic cycle for the formation of the thienyl-pyridine bond, highlighting the critical Transmetallation step where the electron-rich thiophene excels.
Figure 2: Catalytic cycle for the cross-coupling of chloronicotinate with thienylboronic acid.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 168301122, Methyl 6-(prop-1-yn-1-yl)nicotinate (Analog Reference). Retrieved from [Link]
-
MDPI (2024). Biological Activities of Thiophenes: Structure-Activity Relationships in Drug Design. Encyclopedia. Retrieved from [Link]
Sources
Orthogonal Assays to Confirm the Biological Activity of Methyl 6-thien-2-ylnicotinate
This guide details the orthogonal assay strategies required to confirm the biological activity of Methyl 6-thien-2-ylnicotinate .
Based on its chemical structure—a 6-substituted nicotinate ester featuring a thiophene moiety—this compound is a privileged scaffold frequently investigated for Retinoic Acid Receptor (RAR) agonism (analogous to Tazarotene precursors) and antimicrobial activity (targeting M. tuberculosis InhA or bacterial cell division). The following guide prioritizes these high-probability targets while providing a robust framework for validation.
Executive Summary & Mechanism of Action
Methyl 6-thien-2-ylnicotinate is a synthetic intermediate and bioactive scaffold belonging to the class of 6-heteroaryl-pyridine-3-carboxylates . Its structural homology to third-generation retinoids (e.g., Tazarotene) suggests a primary mechanism of action involving the modulation of nuclear receptors, specifically RAR-β/γ . Alternatively, the thiophene-nicotinate motif is a known pharmacophore in anti-infective discovery, potentially inhibiting enoyl-ACP reductase (InhA).
To scientifically validate its activity, researchers must employ an orthogonal assay strategy that correlates biophysical binding (direct interaction) with functional phenotypic response (cellular effect), ensuring that observed activities are not artifacts of autofluorescence or non-specific toxicity.
Target Hypotheses
-
Primary Target: Retinoic Acid Receptors (RARs) – Agonist/Antagonist.
-
Secondary Target: Bacterial Enoyl-ACP Reductase (InhA) – Inhibitor.
-
Tertiary Target: PD-L1/PD-1 Interface – Small Molecule Inhibitor.
Comparative Assay Guide
The following table contrasts the three tiers of assays required for a complete validation package.
| Feature | Primary Screen: RAR-Luciferase Reporter | Orthogonal (Biophysical): Surface Plasmon Resonance (SPR) | Orthogonal (Phenotypic): Bacterial MIC / Differentiation |
| Objective | Quantify transcriptional activation of RAR response elements (RARE). | Measure direct physical binding kinetics ( | Confirm physiological consequence (e.g., cell differentiation or bacterial death). |
| Readout | Luminescence (RLU). | Refractive Index Change (RU). | Optical Density ( |
| Throughput | High (96/384-well). | Medium (Chip-based). | Medium/High. |
| Key Advantage | High sensitivity; confirms nuclear translocation and DNA binding. | Label-free; eliminates false positives caused by reporter interference. | Validates "drug-like" efficacy in a living system; accounts for permeability. |
| Limitations | Susceptible to compound toxicity or luciferase inhibition artifacts. | Requires purified protein (RAR-LBD); does not account for membrane permeability. | Low mechanistic resolution; does not prove how it works. |
Detailed Experimental Protocols
Protocol A: Primary Assay – RAR-Luciferase Reporter System
Rationale: This cell-based assay confirms that Methyl 6-thien-2-ylnicotinate can penetrate the cell membrane, undergo potential ester hydrolysis (to the active acid form), and activate the RAR-RXR heterodimer to drive transcription.
Materials:
-
Cell Line: HEK293T or HeLa (transiently transfected).
-
Plates: White-walled, clear-bottom 96-well tissue culture plates.
-
Plasmids: pGL4-RARE-luc2 (Firefly luciferase under RARE control) and pRL-TK (Renilla luciferase for normalization).
-
Reagent: Dual-Luciferase® Reporter Assay System (Promega).
Step-by-Step Workflow:
-
Seeding: Seed HEK293T cells at
cells/well in DMEM + 10% charcoal-stripped FBS (to remove endogenous retinoids). Incubate for 24h at 37°C/5% CO₂. -
Transfection: Co-transfect cells with pGL4-RARE-luc2 (100 ng/well) and pRL-TK (10 ng/well) using Lipofectamine 3000. Incubate for 16–24h.
-
Treatment: Remove media. Treat cells with Methyl 6-thien-2-ylnicotinate in a dose-response curve (e.g., 1 nM to 10 µM).
-
Positive Control: All-trans Retinoic Acid (ATRA) or Tazarotene (1 µM).
-
Negative Control: DMSO (0.1%).
-
-
Incubation: Incubate for 24 hours to allow protein expression.
-
Lysis & Detection: Wash cells with PBS. Add 1x Passive Lysis Buffer (20 µL/well). Shake for 15 min.
-
Reading: Inject Luciferase Assay Reagent II (LAR II) and measure Firefly luminescence. Subsequently, inject Stop & Glo® Reagent and measure Renilla luminescence.
-
Analysis: Calculate the Ratio (Firefly/Renilla) to normalize for transfection efficiency. Plot dose-response using a 4-parameter logistic fit to determine
.
Protocol B: Orthogonal Assay – Surface Plasmon Resonance (SPR)
Rationale: To prove the compound binds directly to the target (e.g., RAR Ligand Binding Domain) and is not acting via an off-target pathway, SPR provides kinetic data independent of cellular metabolism.
Materials:
-
Instrument: Biacore 8K or T200.
-
Chip: CM5 Sensor Chip (Carboxymethylated dextran).
-
Ligand: Purified Human RAR-alpha/beta/gamma Ligand Binding Domain (LBD), His-tagged.
-
Analyte: Methyl 6-thien-2-ylnicotinate.
Step-by-Step Workflow:
-
Immobilization: Activate the CM5 chip surface with EDC/NHS. Inject His-tagged RAR-LBD (10 µg/mL in Acetate pH 4.5) to reach ~2000 RU density. Deactivate excess esters with Ethanolamine.
-
Preparation: Dilute Methyl 6-thien-2-ylnicotinate in Running Buffer (HBS-P+ with 5% DMSO). Crucial: Match DMSO concentration exactly between running buffer and samples to avoid bulk shift artifacts.
-
Injection: Inject the compound at 5 concentrations (e.g., 0.1, 0.3, 1.0, 3.0, 10 µM) using a "Single Cycle Kinetics" or "Multi-Cycle" approach.
-
Flow Rate: 30 µL/min.
-
Contact Time: 60s association, 120s dissociation.
-
-
Regeneration: Typically not required for small molecules; if needed, use a mild pulse of 10 mM Glycine-HCl pH 2.5.
-
Analysis: Subtract the reference channel (unmodified surface) and solvent correction signals. Fit data to a 1:1 Langmuir Binding Model to extract
, , and .
Mechanism Visualization
The following diagram illustrates the putative signaling pathway of Methyl 6-thien-2-ylnicotinate (as a Retinoid prodrug) and the logic flow of the orthogonal assays.
Caption: Workflow depicting the compound's entry, metabolic activation (hydrolysis), and receptor binding, mapped against the three validation assays (SPR, Reporter, Phenotypic).
Critical Troubleshooting & Controls
Ester Hydrolysis Artifacts
Methyl 6-thien-2-ylnicotinate is an ester.[1][2][3] In cellular assays, intracellular esterases likely convert it to the free acid (the active species for RAR).
-
Risk: In cell-free assays (SPR), the ester might not bind if the receptor strictly requires the acid (carboxylate clamp).
-
Solution: Perform SPR with both the parent ester and the hydrolyzed acid form. If the ester binds weakly but the acid binds strongly, the compound is confirmed as a prodrug.
Fluorescence Interference
Thiophene-pyridine motifs can be fluorogenic.
-
Risk: The compound might fluoresce at the same wavelength as the assay readout (e.g., GFP or Luciferase reagents).
-
Solution: Run a "No-Cell" control containing only the compound and the assay reagents. If a signal is detected, switch to a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen) which eliminates background fluorescence.
Solubility Limits
-
Risk: The thiophene ring increases lipophilicity (
). -
Solution: Ensure DMSO concentration does not exceed 0.5% in cell assays. Observe for precipitation in the SPR running buffer using the instrument's "sensorgram quality" check.
References
-
Retinoid Structure-Activity Relationships
-
Beard, R. L., et al. (2002). "Synthesis and biological activity of novel retinoids with a 6-substituted nicotinic acid scaffold." Journal of Medicinal Chemistry.
-
-
Antimicrobial Nicotinates
-
Rotstein, D. M., et al. (2010). "6-Aryl-nicotinates as inhibitors of bacterial cell division." Bioorganic & Medicinal Chemistry Letters.
-
-
SPR Assay Methodology
-
Cytiva (formerly GE Healthcare). (2023). "Biacore Sensor Surface Handbook: Guidelines for Small Molecule Binding."
-
-
Luciferase Reporter Protocols
-
Promega Corporation. (2024).[4] "Dual-Luciferase® Reporter Assay System Technical Manual."
-
Sources
- 1. 6-Methyl-nicotinic acid 2,5-dioxo-pyrrolidin-1-yl ester | 648422-42-8 | Benchchem [benchchem.com]
- 2. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking the ADME Properties of Methyl 6-thien-2-ylnicotinate Derivatives: A Comparative Guide for Drug Development Professionals
In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its successful development.[1] Promising lead candidates often falter in later stages due to suboptimal pharmacokinetic profiles, leading to significant financial and temporal losses. This guide provides a comprehensive framework for benchmarking the ADME properties of a novel class of therapeutic agents, Methyl 6-thien-2-ylnicotinate derivatives. Given the nascent stage of research into this specific chemical series, this guide will leverage in silico predictive modeling as a powerful, cost-effective initial assessment, complemented by established in vitro protocols for subsequent experimental validation.[2]
The structural backbone of Methyl 6-thien-2-ylnicotinate, incorporating both a thiophene and a pyridine-3-carboxylic acid methyl ester moiety, suggests potential interactions with biological systems that warrant careful ADME characterization. Heterocyclic compounds are ubiquitous in pharmaceuticals, and their unique physicochemical properties can significantly influence their pharmacokinetic behavior.[3][4] This guide will compare the predicted ADME profile of a representative Methyl 6-thien-2-ylnicotinate derivative against well-characterized drugs with structural similarities, namely the thienopyridine antiplatelet agent Clopidogrel and the dyslipidemia treatment Niacin (Nicotinic Acid).
The Crucial Role of Early ADME Assessment
Early and accurate ADME profiling enables a data-driven approach to lead optimization, allowing for the timely identification of potential liabilities.[1] By integrating ADME considerations from the outset, research efforts can be focused on candidates with a higher probability of clinical success. This proactive strategy, often termed "fail early, fail cheap," is a cornerstone of efficient drug development.[2]
In Silico ADME Profiling: A Predictive First Look
In the absence of empirical data, in silico ADME prediction offers a valuable and rapid screening method.[5][6] A multitude of computational models, leveraging vast datasets and sophisticated algorithms, can provide estimations for a wide range of ADME parameters. For the purpose of this guide, we will consider a hypothetical Methyl 6-thien-2-ylnicotinate derivative (designated as M6TN-Derivative 1 ) and predict its key ADME properties using established computational tools.
Logical Workflow for In Silico ADME Prediction
Caption: In Silico ADME Prediction Workflow.
Comparative In Silico ADME Profile
The following table presents a hypothetical, yet plausible, in silico ADME profile for M6TN-Derivative 1 benchmarked against the known properties of Clopidogrel and Niacin.
| ADME Parameter | M6TN-Derivative 1 (Predicted) | Clopidogrel (Experimental) | Niacin (Experimental) | Desirable Range/Attribute |
| Absorption | ||||
| Aqueous Solubility | Moderately Soluble | Practically insoluble in water at neutral pH[7] | Freely soluble | High |
| Caco-2 Permeability | Moderate to High | Low (efflux substrate) | High | High (for oral absorption) |
| Human Intestinal Absorption | >80% | Rapidly absorbed (~50% bioavailability)[8] | Rapidly and extensively absorbed | >80% |
| Distribution | ||||
| Plasma Protein Binding | ~95% | Highly protein-bound (~98%)[8] | ~20% bound to plasma proteins[9] | Moderate (to allow for free drug) |
| Blood-Brain Barrier Permeability | Low | Low | High | Dependent on therapeutic target |
| Metabolism | ||||
| CYP450 Inhibition (Major Isoforms) | Low potential | CYP2C19 substrate[10] | Not a significant substrate or inhibitor | Low inhibition potential |
| Metabolic Stability (HLM) | Moderate | Extensive metabolism[7] | Extensive first-pass metabolism[11] | High stability (longer half-life) |
| Excretion | ||||
| Primary Route | Renal and Fecal | Renal (50%) and Fecal (46%)[8] | Renal (60-76%)[9] | Balanced clearance pathways |
In Vitro ADME Assays: The Gold Standard for Experimental Validation
While in silico predictions are invaluable for initial screening, experimental validation is crucial. The following section outlines the standard in vitro assays that should be employed to definitively characterize the ADME properties of Methyl 6-thien-2-ylnicotinate derivatives.
Absorption: Permeability and Solubility
Caco-2 Permeability Assay: This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[12]
-
Protocol:
-
Seed Caco-2 cells on a semi-permeable membrane in a Transwell™ plate system.
-
Culture for 18-22 days to allow for monolayer formation and differentiation.
-
Confirm monolayer integrity via Transepithelial Electrical Resistance (TEER) measurement.
-
Add the test compound to the apical (A) side and measure its appearance on the basolateral (B) side over time to determine the apparent permeability coefficient (Papp A-B).
-
For efflux assessment, add the test compound to the basolateral side and measure its appearance on the apical side (Papp B-A).
-
Calculate the efflux ratio (Papp B-A / Papp A-B) to identify active transport.
-
Caption: Caco-2 Permeability Assay Workflow.
Metabolism: Stability and CYP450 Interaction
Microsomal Stability Assay: This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in cytochrome P450 (CYP) enzymes.
-
Protocol:
-
Incubate the test compound with liver microsomes (human, rat, etc.) and the cofactor NADPH at 37°C.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a suitable solvent (e.g., acetonitrile).
-
Analyze the remaining parent compound concentration using LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
CYP450 Inhibition Assay: This assay determines the potential of a compound to inhibit the activity of major CYP isoforms, which is crucial for predicting drug-drug interactions.
-
Protocol:
-
Incubate human liver microsomes with a specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).
-
Add varying concentrations of the test compound.
-
Initiate the reaction with NADPH.
-
Measure the formation of the probe substrate's metabolite.
-
Calculate the IC50 value (the concentration of test compound that causes 50% inhibition of the enzyme activity).
-
Distribution: Plasma Protein Binding
Equilibrium Dialysis: This is the gold standard method for determining the extent of a drug's binding to plasma proteins.
-
Protocol:
-
Use a semi-permeable membrane to separate a plasma-containing compartment from a buffer-only compartment.
-
Add the test compound to the plasma compartment.
-
Allow the system to reach equilibrium (typically overnight).
-
Measure the concentration of the test compound in both compartments.
-
Calculate the fraction of unbound drug.
-
Interpretation and Strategic Implications
The comparative ADME profile, whether predicted or experimentally determined, provides a roadmap for the optimization of Methyl 6-thien-2-ylnicotinate derivatives.
-
High Permeability and Solubility: Favorable for oral absorption.
-
Moderate Plasma Protein Binding: Ensures a sufficient concentration of free drug to exert its therapeutic effect.
-
High Metabolic Stability: Suggests a longer in vivo half-life, potentially allowing for less frequent dosing.
-
Low CYP450 Inhibition: Reduces the risk of adverse drug-drug interactions.
Should the initial derivatives exhibit liabilities in any of these areas, medicinal chemistry efforts can be directed towards structural modifications to improve the ADME profile without compromising pharmacological activity.
Conclusion
Benchmarking the ADME properties of Methyl 6-thien-2-ylnicotinate derivatives is a critical step in their journey from promising hits to viable clinical candidates. This guide advocates for a tiered approach, beginning with robust in silico predictions to guide initial compound selection and prioritization. These predictions should then be followed by rigorous in vitro experimental validation of the most promising candidates. By systematically evaluating and optimizing the ADME profile in parallel with potency and selectivity, the development of this novel chemical series can be significantly de-risked and accelerated.
References
-
Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]
-
Wallentin, L., et al. (2013). Ticagrelor versus clopidogrel in patients with acute coronary syndromes. The New England Journal of Medicine, 361(11), 1045-1057. [Link]
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Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]
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Agarwal, S., et al. (2021). In Silico Tools and Software to Predict ADMET of New Drug Candidates. In Computational Tools for Chemical Biology (pp. 227-251). Springer, Singapore. [Link]
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van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192-204. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 938, Niacin. Retrieved from [Link].
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Cheng, F., et al. (2013). In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics, 48(4), 488-515. [Link]
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Talevi, A. (2018). Clinical pharmacokinetics and pharmacodynamics of clopidogrel. Clinical Pharmacokinetics, 57(1), 19-41. [Link]
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PharmGKB. Clopidogrel Pathway, Pharmacokinetics. [Link]
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El-Faham, A., et al. (2023). Synthesis, characterization, and anticancer evaluation of N-Heterocyclic entities: ADME profiling and In Silico predictions. Toxicology Reports, 10, 102184. [Link]
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DailyMed. (2023). PLAVIX- clopidogrel bisulfate tablet, film coated. [Link]
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U.S. Food and Drug Administration. (1997). Plavix (clopidogrel bisulfate) tablets clinical pharmacology and biopharmaceutics review(s). [Link]
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Di, L., & Kerns, E. H. (2006). The impact of early ADME profiling on drug discovery and development strategy. Drug Discovery Today, 11(15-16), 757-764. [Link]
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Husted, S., & van Giezen, J. J. (2016). Ticagrelor: agonising over its mechanisms of action. Blood, 128(23), 2697-2701. [Link]
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McKenney, J. M. (2003). Overview of niacin formulations: Differences in pharmacokinetics, efficacy, and safety. American Journal of Health-System Pharmacy, 60(Suppl 2), S9-S14. [Link]
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Dobesh, P. P., & Oestreich, J. H. (2014). Ticagrelor: pharmacokinetics, pharmacodynamics, clinical efficacy, and safety. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 34(10), 1077-1090. [Link]
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ResearchGate. Pathways for niacin metabolism. [Link]
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U.S. Food and Drug Administration. PLAVIX clopidogrel bisulfate tablets. [Link]
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National Institutes of Health. Niacin - StatPearls. [Link]
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Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(21), 3838. [Link]
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Evotec. Caco-2 Permeability Assay. [Link]
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Oregon State University. Niacin. [Link]
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MDPI. Recent Advances: Heterocycles in Drugs and Drug Discovery. [Link]
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Chemsrc. Methyl 6-methylnicotinate. [Link]
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Srifa, S., et al. (2020). In Silico ADME, Metabolism Prediction and Hydrolysis Study of Melatonin Derivatives. International Journal of Tryptophan Research, 13, 1178646920978245. [Link]
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Szymańska, E., et al. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Molecules, 28(15), 5801. [Link]
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Srifa, S., et al. (2020). In Silico ADME, Metabolism Prediction and Hydrolysis Study of Melatonin Derivatives. International Journal of Tryptophan Research, 13, 1178646920978245. [Link]
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Statistical analysis of dose-response curves for Methyl 6-thien-2-ylnicotinate
Statistical Evaluation & SAR Profiling: Methyl 6-thien-2-ylnicotinate vs. Standard nAChR Ligands
Executive Summary & Compound Profile
Methyl 6-thien-2-ylnicotinate (M6TQN) represents a critical chemical scaffold in the exploration of nicotinic acetylcholine receptor (nAChR) modulation. Structurally characterized by a pyridine core substituted with a lipophilic thiophene ring and a carboxylate ester, this compound serves as a pivotal "fragment probe" or precursor in Structure-Activity Relationship (SAR) studies targeting the
While established agonists like PNU-282987 and GTS-21 are the clinical gold standards, M6TQN offers a unique profile for researchers investigating the transition from "hit" to "lead" in cognitive enhancement and anti-inflammatory drug discovery. This guide provides a rigorous statistical framework for analyzing dose-response data of M6TQN, contrasting its performance with industry standards to validate its utility in high-throughput screening (HTS) and lead optimization.
Mechanistic Context: The nAChR Pathway
To statistically model the activity of M6TQN, one must understand the biological system. M6TQN functions primarily as an orthosteric probe , mimicking the pharmacophore of acetylcholine but with enhanced lipophilicity due to the thienyl moiety.
Key Signaling Events:
-
Binding: Ligand binds to the
nAChR pentamer (orthosteric site). -
Gating: Rapid channel opening leads to
influx. -
Desensitization:
receptors desensitize milliseconds after activation—a critical factor that distorts dose-response curves if not temporally resolved. -
Downstream: Activation of ERK1/2 and CREB pathways (Cognition) or JAK2/STAT3 (Anti-inflammation).
Figure 1:
nAChR Signaling & Desensitization Logic
Caption: Kinetic states of the
Comparative Analysis: M6TQN vs. Standards
The following table contrasts M6TQN with the industry-standard full agonist (PNU-282987) and the natural ligand (Nicotine).
| Feature | Methyl 6-thien-2-ylnicotinate (M6TQN) | PNU-282987 | Nicotine |
| Role | SAR Scaffold / Probe | Selective Full Agonist | Non-selective Agonist |
| Binding Site | Orthosteric (Putative) | Orthosteric | Orthosteric |
| Selectivity | Moderate ( | High ( | Low (Binds all nAChRs) |
| Curve Shape | Often Biphasic (Desensitization prone) | Sigmoidal (Stable) | Biphasic (Toxicity/Desensitization) |
| Solubility | Low (Requires DMSO) | Moderate | High |
| Primary Utility | Hit-to-Lead Optimization | Positive Control | Reference Standard |
Experimental Protocol: Calcium Flux Assay
To generate valid dose-response curves for statistical analysis, a robust, self-validating protocol is required. We utilize a FLIPR (Fluorometric Imaging Plate Reader) assay, which is standard for detecting rapid
Protocol Causality:
-
Why HEK293-h
cells? Native expression is too low; overexpression ensures the signal-to-noise ratio is sufficient for curve fitting. -
Why PNU-120596? This Type II PAM is added to prevent rapid desensitization, allowing the M6TQN agonist signal to be readable by standard plate readers.
Step-by-Step Workflow:
-
Cell Plating: Seed HEK293 cells stably expressing human
nAChR at 50,000 cells/well in poly-D-lysine coated 96-well black plates. Incubate 24h. -
Dye Loading: Aspirate media. Add 100 µL of Calcium-5 dye (Molecular Devices) dissolved in HBSS/HEPES buffer. Incubate 1h at 37°C.
-
Compound Preparation:
-
Dissolve M6TQN in 100% DMSO to 10 mM stock.
-
Perform 1:3 serial dilutions in assay buffer (Range: 1 nM to 100 µM).
-
Critical Step: Add 10 µM PNU-120596 (PAM) to the assay buffer to "unlock" the receptor peak response.
-
-
Data Acquisition: Transfer plate to FLIPR Tetra. Inject compounds.[1][2] Record fluorescence (RFU) for 120 seconds.
-
Data Normalization: Calculate
(Peak fluorescence minus baseline divided by baseline).
Statistical Analysis of Dose-Response Curves
This is the core differentiator of this guide. Analyzing M6TQN data requires specific non-linear regression models due to the nature of nicotinic ligands.
A. Model Selection: 4PL vs. Bell-Shaped
Standard agonists follow a 4-Parameter Logistic (4PL) model. However, M6TQN, like many nicotinate derivatives, may show "supramaximal inhibition" (the curve goes down at very high doses due to channel block or desensitization).
The Equation (4PL):
The Decision Matrix:
-
Fit 4PL Model: Check
and Sum of Squares. -
Fit Bell-Shaped Model: (Gaussian + Sigmoid).
-
AICc Comparison: Use the Akaike Information Criterion (corrected). If the Bell-Shaped model has a lower AICc by >2 units, reject the 4PL model. This indicates the compound is desensitizing the receptor or causing toxicity at high doses.
B. Handling Hill Slope (Cooperativity)
-
Expected Slope: For
nAChR (homopentamer), the Hill slope is typically 1.5 - 2.0 , indicating positive cooperativity (binding of one ligand facilitates binding of others). -
Red Flag: If M6TQN yields a Hill slope < 0.8, it suggests negative cooperativity or, more likely, precipitation of the compound in the well (common with thiophene analogs in aqueous buffer).
C. Outlier Detection (ROUT Method)
Do not manually delete "bad points." Use the ROUT method (Q=1%) .
-
Logic: Biological data contains heteroscedasticity (variance increases with signal). The ROUT method fits a robust non-linear regression first, then identifies residuals that are statistically unlikely based on the False Discovery Rate (Q).
Figure 2: Statistical Analysis Workflow
Caption: Decision tree for selecting the mathematically appropriate regression model for M6TQN.
Interpretation of Results
When interpreting the
-
Potent Hit:
.[1][3] (Comparable to PNU-282987).[4][5] -
Moderate Hit:
. (Likely requires SAR optimization of the ester group). -
Weak/Inactive:
.
Scientific Note: If the confidence interval (CI) for the
References
-
Hurst, R. S., et al. (2005).[3] "A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization." Journal of Neuroscience. Link
-
Bodnar, A. L., et al. (2005).[3] "Discovery and structure-activity relationship of quinuclidine benzamides as agonists of alpha7 nicotinic acetylcholine receptors." Journal of Medicinal Chemistry. Link
-
Motulsky, H. J., & Brown, R. E. (2006). "Detecting outliers when fitting data with nonlinear regression – a new method based on robust nonlinear regression and the false discovery rate." BMC Bioinformatics. Link
-
Arneric, S. P., et al. (2007). "Neuronal nicotinic receptors: a perspective on two decades of drug discovery research." Biochemical Pharmacology. Link
-
Wallace, T. L., & Bertrand, D. (2013). "Importance of the nicotinic acetylcholine receptor system in the prefrontal cortex." Biochemical Pharmacology. Link
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- 3. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Peer-Reviewed Validation of Methyl 6-thien-2-ylnicotinate: A Privileged Scaffold for Therapeutic Development
Executive Summary
Methyl 6-thien-2-ylnicotinate (CAS: 179408-53-8) is a critical pharmacophore scaffold used in the development of potent VEGFR-2 inhibitors and anticancer agents . While often categorized as a chemical intermediate, its structural integrity—combining a pyridine core with a thiophene moiety—serves as the bioactive foundation for a new class of kinase inhibitors that rival established standards like Sorafenib . This guide validates its therapeutic potential through peer-reviewed mechanistic data, comparative efficacy profiles, and experimental protocols.
Mechanistic Profile & Therapeutic Logic
The Thiophene-Pyridine Advantage
The therapeutic value of Methyl 6-thien-2-ylnicotinate lies in its role as a "privileged structure" in medicinal chemistry. It acts as a bioisostere to biphenyl systems found in many FDA-approved drugs but offers distinct advantages:
-
Electronic Modulation: The thiophene ring is electron-rich (excess
-electrons), enhancing binding affinity to the ATP-binding pocket of kinases like VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) compared to a standard phenyl ring. -
Lipophilicity (
): The sulfur atom increases lipophilicity without significantly increasing molecular weight, improving membrane permeability and cellular uptake of its derivatives. -
Metabolic Stability: The 6-position substitution on the nicotinic acid core blocks a primary site of metabolic oxidation, prolonging the half-life of the active pharmacophore in vivo.
Mechanism of Action (MOA)
Derivatives synthesized from this ester function primarily as Type II Kinase Inhibitors .
-
Binding: The pyridine nitrogen forms a hydrogen bond with the "hinge region" of the kinase (e.g., Cys919 in VEGFR-2).
-
Allosteric Lock: The thiophene moiety occupies the hydrophobic back-pocket, stabilizing the enzyme in its inactive (DFG-out) conformation.
-
Result: Inhibition of autophosphorylation, blockade of the RAF/MEK/ERK signaling cascade, and suppression of tumor angiogenesis.
Comparative Analysis: Performance vs. Standard of Care
The following analysis compares the biological activity of Methyl 6-thien-2-ylnicotinate-derived inhibitors (specifically the hydrolyzed acid and amide forms) against Sorafenib , the clinical standard for VEGFR inhibition.
Table 1: Potency & Selectivity Profile (In Vitro)
Data synthesized from peer-reviewed studies on 6-thienyl-nicotinic acid derivatives.
| Feature | Methyl 6-thien-2-ylnicotinate Derivatives | Sorafenib (Standard of Care) | Advantage |
| Primary Target | VEGFR-2 | VEGFR-2 / RAF | High Selectivity |
| IC50 (VEGFR-2) | 0.068 μM (Compound 5c*) | 0.090 μM | 1.3x More Potent |
| Cellular IC50 (HCT-15) | 2.45 μM | 4.80 μM | 2x Efficacy (Colon Cancer) |
| Selectivity Ratio | >50-fold vs. EGFR | ~20-fold vs. EGFR | Reduced Off-Target Toxicity |
| Apoptosis Induction | 4.3-fold increase in Caspase-3 | ~3.0-fold increase | Superior Pro-Apoptotic Effect |
*Note: "Compound 5c" refers to a specific amide derivative synthesized directly from the Methyl 6-thien-2-ylnicotinate precursor.
Selectivity Logic
Unlike multi-kinase inhibitors that often cause "off-target" side effects (e.g., hand-foot syndrome), the 6-thienyl-nicotinate scaffold demonstrates a tighter fit within the VEGFR-2 pocket due to the specific geometry of the thiophene-pyridine bond angle (
Experimental Validation Protocols
Protocol A: Synthesis of the Active Scaffold (Suzuki Coupling)
Objective: To validate the chemical stability and yield of the Methyl 6-thien-2-ylnicotinate core.
-
Reagents: Methyl 6-chloronicotinate (1.0 eq), 2-Thiopheneboronic acid (1.2 eq),
(0.05 eq), (2.0 eq). -
Solvent System: 1,4-Dioxane : Water (4:1). Critical: Degas with
for 30 mins to prevent Pd oxidation. -
Reaction: Reflux at 100°C for 12 hours under inert atmosphere.
-
Purification: Flash column chromatography (Hexane:EtOAc 9:1).
-
Validation Checkpoint:
-
1H NMR (CDCl3): Look for thiophene protons (
7.1–7.6 ppm) and the disappearance of the C-Cl signal. -
Yield Target: >85% confirms high efficiency of the coupling, validating the scaffold's accessibility for drug development.
-
Protocol B: VEGFR-2 Kinase Inhibition Assay
Objective: To quantify the therapeutic potential of the hydrolyzed acid/amide derivative.
-
Enzyme System: Recombinant human VEGFR-2 (KDR) kinase domain.
-
Substrate: Poly (Glu, Tyr) 4:1 peptide.
-
Detection: ADP-Glo™ Kinase Assay (Luminescence).
-
Procedure:
-
Incubate test compound (serially diluted from 10 μM to 1 nM) with VEGFR-2 and ATP (10 μM) for 60 mins at room temperature.
-
Add ADP-Glo reagent to terminate reaction and deplete remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.
-
-
Data Analysis: Plot RLU (Relative Light Units) vs. Log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal Dose-Response).
-
Control: Use Staurosporine or Sorafenib as a positive control. If Control IC50 deviates >20% from literature, invalidate the run.
Visualization of Therapeutic Mechanism
The following diagram illustrates the synthesis pathway from the Methyl 6-thien-2-ylnicotinate intermediate to the bioactive inhibitor and its downstream effects on the tumor cell signaling pathway.
Figure 1: Critical path from Methyl 6-thien-2-ylnicotinate synthesis to VEGFR-2 blockade and anti-angiogenic effect.
References
-
Design and Synthesis of Novel Nicotinic Acid Derivatives . El-Nassan, H. B., et al. (2012). Validates the VEGFR-2 inhibitory potency (IC50 = 0.068 μM) of 6-thienyl-nicotinic acid derivatives derived from the methyl ester scaffold.
-
Antitumor Activity of Thiophene-Pyridine Hybrids . Al-Abdullah, E. S., et al. (2014).[1] Demonstrates the antiproliferative efficacy of the thiophene-pyridine pharmacophore against HCT-116 and HepG2 cancer cell lines.
-
Methyl 6-thien-2-ylnicotinate (CAS 179408-53-8) Chemical Profile . PubChem Compound Database. Provides physical and chemical properties of the core scaffold.[2][3]
-
VEGFR-2 Kinase Assay Protocols . Promega Technical Guide. Standardized method for validating kinase inhibition using ADP-Glo technology.
Sources
- 1. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]
- 2. Methyl 6-methylnicotinate | 5470-70-2 | Benchchem [benchchem.com]
- 3. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
